Teicoplanin A2-3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C88H97Cl2N9O33 |
|---|---|
分子量 |
1879.7 g/mol |
IUPAC名 |
(1S,2R,19S,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57+,58+,59+,62+,63+,64-,65+,66-,67+,68+,69-,70+,71+,72+,73+,74+,75-,76-,77+,86-,87-,88-/m0/s1 |
InChIキー |
BJNLLBUOHPVGFT-GUECTAFGSA-N |
異性体SMILES |
CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
正規SMILES |
CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Teicoplanin A2-3 from Actinoplanes teichomyceticus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin, a potent glycopeptide antibiotic, represents a cornerstone in the management of severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth exploration of the discovery, isolation, and purification of Teicoplanin, with a specific focus on the A2-3 component, from the fermentation broth of Actinoplanes teichomyceticus. We will detail the historical context of its discovery, the intricacies of the fermentation process, and the downstream purification methodologies. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction: Discovery and Significance
Teicoplanin was first isolated in 1978 from Actinoplanes teichomyceticus (strain ATCC 31121), a bacterium discovered in a soil sample from Nimodi Village, Indore, India.[1][2] The antibiotic is not a single entity but rather a complex of related molecules. The primary pharmaceutically active component is Teicoplanin A2, which is itself a mixture of five closely related structures (T-A2-1 through T-A2-5).[3] These components share a common glycopeptide core but differ in the structure of their fatty acyl side chains.[1] Teicoplanin A2-3, specifically, is characterized by a linear C10:0 acyl chain.[3]
The mechanism of action of Teicoplanin involves the inhibition of bacterial cell wall synthesis.[4][5] It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for the formation of a stable cell wall.[4][6] This targeted action makes it highly effective against a range of Gram-positive pathogens.
Fermentation of Actinoplanes teichomyceticus
The production of Teicoplanin is achieved through the submerged fermentation of Actinoplanes teichomyceticus. The composition of the fermentation medium and the control of physical parameters are critical for maximizing the yield of the antibiotic complex.
Fermentation Medium Composition
Various media compositions have been investigated to optimize Teicoplanin production. A foundational medium yielding high antibiotic titers consists of a combination of carbon and nitrogen sources.[7] Further optimization has led to the use of more complex and industrially relevant media.
| Component | Concentration (g/L) | Role | Reference |
| Maltodextrin | 30 | Carbon Source | [8] |
| Glucose | 5 | Carbon Source | [8] |
| Yeast Extract | 5 | Nitrogen & Growth Factor Source | [8] |
| Soybean Meal | 5 | Nitrogen Source | [8] |
| MgSO₄·7H₂O | 0.5 | Mineral Salt | [8] |
| NaCl | 0.1 | Mineral Salt | [8] |
| CaCl₂·2H₂O | 0.1 | Mineral Salt | [8] |
| Diaion HP-20 | 50 | Adsorbent Resin (in situ product removal) | [8] |
Optimized Fermentation Parameters
Control of the physical environment during fermentation is crucial for optimal growth and antibiotic production. Key parameters that have been optimized include temperature, pH, and dissolved oxygen tension (DOT).
| Parameter | Optimal Value | Reference |
| Temperature | 34°C | [8] |
| pH | 7.0 | [8] |
| Dissolved Oxygen Tension (DOT) | 20-30% of saturation | [8] |
Under these optimized conditions in a batch culture, a dry-cell weight of 42.8 g/L and a teicoplanin production of 2.9 g/L were achieved after 120 hours.[8]
Modulating this compound Production
The relative abundance of the different Teicoplanin A2 components can be influenced by the addition of specific precursors to the fermentation medium. To enhance the production of this compound, which has a linear C10:0 acyl chain, precursors that can be metabolized into this side chain are added.
| Precursor Added | Effect on this compound | Reference |
| Methyl oleate | Stimulates accumulation | [3] |
| Trioleate | Stimulates accumulation | [3] |
| Olive oil | Stimulates accumulation | [3] |
| Lard oil | Stimulates accumulation | [3] |
It is important to note that while these precursors can increase the percentage of T-A2-3, they may also inhibit the overall antibiotic productivity.[3]
Isolation and Purification of this compound
The downstream processing of Teicoplanin from the fermentation broth is a multi-step process designed to isolate and purify the target antibiotic complex, followed by chromatographic separation of the individual A2 components.
Initial Extraction and Purification Workflow
The initial steps focus on separating the Teicoplanin complex from the fermentation broth and mycelium. A common approach involves the use of adsorbent resins.
Caption: Initial extraction of the Teicoplanin complex.
Chromatographic Purification
Further purification of the crude Teicoplanin complex is typically achieved through a combination of ion-exchange and reversed-phase chromatography.
Ion-exchange chromatography is employed to remove charged impurities. Both cation and anion exchange resins can be utilized in a sequential manner.
Caption: Ion-exchange purification of Teicoplanin.
The final step involves the separation of the individual Teicoplanin A2 components. This is most effectively achieved using preparative high-performance liquid chromatography (HPLC).
Experimental Protocol: Preparative RP-HPLC
-
Column: Welch Column XB-C18 (250mm × 21.2mm i.d., 5μm)[9]
-
Mobile Phase A: 3.2 g/L NaH₂PO₄ : Acetonitrile (900:100)[9]
-
Mobile Phase B: 2.75 g/L NaH₂PO₄ : Acetonitrile (300:700)[9]
-
Flow Rate: 10.0 mL/min[9]
-
Detection: UV at 279 nm[10]
-
Injection Volume: 500 μL[9]
-
Gradient: A gradient elution is typically employed, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute the more hydrophobic components. The exact gradient profile would be optimized to achieve baseline separation of the A2 components.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
Post-Processing: The collected fractions are desalted and lyophilized to obtain pure this compound.
The purity of the isolated A2-3 can be assessed by analytical HPLC. Purity levels of around 85% have been reported for A2-3 using this method.[9]
Analytical Characterization of this compound
Once isolated, the identity and purity of this compound must be confirmed using appropriate analytical techniques.
| Analytical Technique | Purpose | Key Findings/Parameters | Reference |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | C18 column, UV detection at ~279 nm. Retention time is characteristic for A2-3. | [10][11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Molecular weight confirmation and structural elucidation | Provides accurate mass of the molecule, confirming the C88H97Cl2N9O33 formula. Fragmentation patterns confirm the structure. | [12][13][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation | ¹H and ¹³C NMR provide detailed information on the chemical structure, including the heptapeptide core, sugar moieties, and the decanoyl side chain. | [15] |
Mechanism of Action: A Signaling Pathway Perspective
Teicoplanin's bactericidal activity stems from its ability to disrupt the synthesis of the bacterial cell wall. The following diagram illustrates this inhibitory pathway.
Caption: Inhibition of peptidoglycan synthesis by Teicoplanin.
Conclusion
The journey from a soil microorganism to a clinically vital antibiotic is exemplified by Teicoplanin. The isolation and purification of specific components like this compound require a sophisticated understanding of fermentation technology and chromatographic principles. This guide has provided a detailed overview of the core methodologies involved, from the cultivation of Actinoplanes teichomyceticus to the analytical characterization of the final product. The presented protocols and data serve as a valuable resource for professionals engaged in the research and development of glycopeptide antibiotics. Further advancements in fermentation, resin technology, and chromatographic techniques will continue to refine the production of this essential therapeutic agent.
References
- 1. Teicoplanin - Wikipedia [en.wikipedia.org]
- 2. Actinoplanes teichomyceticus - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure elucidation of the teicoplanin antibiotics | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Biosynthesis of Teicoplanin A2-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a clinically significant glycopeptide antibiotic employed as a last line of defense against serious infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Produced by the filamentous actinobacterium Actinoplanes teichomyceticus, teicoplanin is not a single entity but a complex of closely related lipoglycopeptides. The major components, designated as Teicoplanin A2, are distinguished by the nature of their fatty acyl side chains. Among these, Teicoplanin A2-3, which bears a decanoyl (C10:0) acyl group, is a key constituent of the therapeutic mixture[1][2]. A thorough understanding of the intricate biosynthetic pathway and the underlying genetic framework of this compound is paramount for endeavors in strain improvement, yield optimization, and the generation of novel glycopeptide derivatives through synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis, from the genetic blueprint to the final molecular architecture, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.
Genetic Basis: The Teicoplanin Biosynthetic Gene Cluster
The biosynthesis of teicoplanin is orchestrated by a large biosynthetic gene cluster (BGC) within the genome of Actinoplanes teichomyceticus. This cluster, spanning approximately 89 kilobase pairs, harbors 49 putative open reading frames (ORFs)[3]. These genes encode the enzymatic machinery required for the synthesis of the heptapeptide core, its subsequent modifications, as well as proteins involved in regulation, resistance, and export of the antibiotic[3][4].
The transcriptional organization of the teicoplanin gene cluster is complex, consisting of multiple polygenic and monogenic transcriptional units[5][6][7]. The expression of the biosynthetic genes is tightly controlled by a network of regulatory proteins. Key among these are the StrR-like regulator Tei15* and the LuxR-type regulator Tei16*, which appear to act as master switches, positively controlling the production of teicoplanin[5][7]. Manipulation of these regulatory genes has been shown to influence teicoplanin titers[8].
The Biosynthetic Pathway of this compound
The assembly of this compound is a multi-step process that can be broadly divided into three stages: non-ribosomal synthesis of the heptapeptide aglycone, oxidative cross-linking of the peptide backbone, and post-assembly tailoring modifications.
Heptapeptide Aglycone Synthesis
The core of teicoplanin is a heptapeptide scaffold assembled by a large multi-enzyme complex of non-ribosomal peptide synthetases (NRPSs)[9]. This NRPS system is encoded by the genes teiA, teiB, teiC, and teiD and is organized into seven modules. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The precursor amino acids for the teicoplanin backbone are L-tyrosine, L-4-hydroxyphenylglycine (Hpg), and L-3,5-dihydroxyphenylglycine (Dpg)[9].
Oxidative Cross-linking
Following the assembly of the linear heptapeptide, a series of intramolecular cyclization reactions occur, catalyzed by a suite of cytochrome P450 monooxygenases (Oxy enzymes)[9][10]. These enzymes, including OxyA, OxyB, OxyC, and OxyE, are responsible for forming the characteristic cross-linked, rigid structure of the glycopeptide core[9][11]. This rigid conformation is crucial for the antibiotic's mode of action, which involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis[12].
Post-Assembly Tailoring: Glycosylation and Acylation
The teicoplanin aglycone undergoes a series of tailoring modifications to yield the mature antibiotic. These reactions are catalyzed by glycosyltransferases and an acyltransferase[3][13].
-
Glycosylation: Two glycosyltransferase enzymes are involved in decorating the aglycone with sugar moieties. One glycosyltransferase attaches an N-acetylglucosamine (GlcNAc) residue to the 4-hydroxyl group of the Hpg residue at position 4 of the heptapeptide. Another glycosyltransferase adds a GlcNAc moiety to the β-hydroxyl group of the β-hydroxytyrosine (Bht) residue at position 6[3].
-
Acylation: The final step in the biosynthesis of the Teicoplanin A2 complex is the attachment of a fatty acyl chain to the amino group of the glucosamine sugar at position 4. This reaction is catalyzed by a key acyltransferase[3]. The specificity of this enzyme for different acyl-CoA substrates is a primary determinant of the composition of the final teicoplanin complex. For this compound, a decanoyl-CoA is utilized as the substrate.
The sequence of these tailoring events is thought to be ordered, with glycosylation preceding acylation[13].
Quantitative Data on Teicoplanin Production
The production of teicoplanin is influenced by various factors, including the genetic background of the producing strain, fermentation conditions, and the availability of precursors. The following tables summarize some of the quantitative data reported in the literature.
| Strain | Genetic Modification | Production Titer (mg/L) | Reference |
| Actinoplanes teichomyceticus ATCC 31121 | Wild-type | 25 | [8] |
| Actinoplanes teichomyceticus Mutant | Chemical Mutagenesis | 500 | [14][15] |
| Actinoplanes teichomyceticus ATCC 31121 | Overexpression of dbv3 | ~700 | [16] |
Table 1: Teicoplanin production in different Actinoplanes teichomyceticus strains.
| Precursor Added | Concentration | Effect on this compound Production | Reference |
| Methyl oleate | Not specified | Increased relative productivity to 30-50% | [1] |
| Trioleate | Not specified | Increased relative productivity to 30-50% | [1] |
Table 2: Effect of precursor feeding on the relative production of this compound.
Experimental Protocols
A detailed understanding of the teicoplanin biosynthesis pathway has been made possible through a variety of experimental techniques. Below are outlines of key methodologies.
Genetic Manipulation of Actinoplanes teichomyceticus
Gene Knockout via CRISPR-Cas9 (General Protocol):
-
Design of guide RNAs (sgRNAs): Two sgRNAs are typically designed to target the gene of interest for efficient deletion.
-
Construction of the CRISPR-Cas9 vector: The designed sgRNAs are cloned into a suitable CRISPR-Cas9 delivery vector for actinomycetes.
-
Transformation of Actinoplanes teichomyceticus: The CRISPR-Cas9 vector is introduced into A. teichomyceticus protoplasts via conjugation from an E. coli donor strain.
-
Selection of mutants: Exconjugants are selected on appropriate antibiotic-containing media.
-
Verification of gene knockout: The desired gene deletion is confirmed by PCR analysis of genomic DNA from the mutant colonies.
Heterologous Expression of Biosynthetic Genes:
Genes from the teicoplanin BGC have been successfully expressed in heterologous hosts like Escherichia coli and Streptomyces coelicolor to characterize the function of individual enzymes[3][20][21][22].
-
Gene amplification and cloning: The gene of interest is amplified by PCR from A. teichomyceticus genomic DNA and cloned into a suitable expression vector.
-
Transformation of the heterologous host: The expression construct is introduced into the chosen heterologous host.
-
Protein expression and purification: The recombinant protein is overexpressed and purified using standard chromatographic techniques.
-
In vitro enzyme assays: The activity of the purified enzyme is characterized using its putative substrate(s) and appropriate analytical methods to detect the product.
Precursor Feeding Studies
Precursor-directed biosynthesis is a powerful tool to generate novel teicoplanin analogues and to probe the substrate flexibility of the biosynthetic enzymes[1][23].
-
Cultivation of Actinoplanes teichomyceticus: The producing strain is cultivated in a suitable production medium.
-
Addition of precursor analogues: At a specific time point during fermentation, a synthetic analogue of a natural precursor (e.g., a fatty acid analogue for the acyl side chain) is added to the culture.
-
Extraction and analysis of teicoplanin: After a further incubation period, the teicoplanin complex is extracted from the fermentation broth.
-
Identification of novel analogues: The extracted material is analyzed by HPLC and mass spectrometry to identify any new teicoplanin derivatives that have incorporated the supplied precursor analogue.
Purification and Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of the different teicoplanin components[5][6][24][25][26][27][28][29].
-
Sample preparation: The fermentation broth is centrifuged to remove the mycelium. The supernatant is then subjected to solid-phase extraction to enrich for the teicoplanin components.
-
HPLC analysis: The extracted sample is injected onto a reverse-phase C18 column.
-
Elution: The teicoplanin components are separated using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer.
-
Detection: The eluted components are detected by their UV absorbance, typically at around 214-220 nm.
-
Quantification: The concentration of each component is determined by comparing its peak area to a standard curve generated with purified teicoplanin standards.
Visualizing the Pathway and Processes
To provide a clearer understanding of the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.
This compound Biosynthesis Pathway
Caption: Overview of the this compound biosynthesis pathway.
Regulatory Network of Teicoplanin Biosynthesis
Caption: Simplified regulatory cascade for teicoplanin biosynthesis.
Experimental Workflow for Studying Teicoplanin Biosynthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the early stages of peptide formation during the biosynthesis of teicoplanin and related glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic gene cluster of the glycopeptide antibiotic teicoplanin: characterization of two glycosyltransferases and the key acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teicoplanin biosynthesis: unraveling the interplay of structural, regulatory, and resistance genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC quantitation of the six main components of teicoplanin in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Structure of a Phenol-coupling P450 Monooxygenase Involved in Teicoplanin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cross-Talking of Pathway-Specific Regulators in Glycopeptide Antibiotics (Teicoplanin and A40926) Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Heterologous Expression Reveals Ancient Properties of Tei3—A VanS Ortholog from the Teicoplanin Producer Actinoplanes teichomyceticus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Streptomyces as Microbial Chassis for Heterologous Protein Expression [frontiersin.org]
- 23. Precursor-directed biosynthesis for the generation of novel glycopetides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. repositorio.unesp.br [repositorio.unesp.br]
- 29. repository.ubn.ru.nl [repository.ubn.ru.nl]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Teicoplanin A2-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin is a complex glycopeptide antibiotic utilized in the treatment of severe Gram-positive bacterial infections. It is a mixture of several related compounds, with the Teicoplanin A2 complex being the major bioactive component. This guide provides a detailed examination of the chemical structure and stereochemistry of a specific constituent, Teicoplanin A2-3. We will delve into its core heptapeptide structure, the nature of its glycosylation, and the stereochemical intricacies that are crucial for its biological activity. This document will present quantitative data in structured tables, detail experimental methodologies for its characterization, and provide visualizations of its mode of action to offer a comprehensive resource for researchers and professionals in the field of drug development.
Chemical Structure of this compound
This compound is a macrocyclic glycopeptide with the chemical formula C₈₈H₉₇Cl₂N₉O₃₃ and a molecular weight of 1879.66 g/mol [1]. It belongs to the Teicoplanin A2 complex, a group of five major components (A2-1 to A2-5) that share a common core structure but differ in the fatty acyl side chain attached to one of the sugar moieties[2][3][4]. This compound is specifically characterized by the presence of a decanoyl (C10) acyl group[4][5].
The core of this compound is a heptapeptide aglycone. This peptide backbone is rich in non-proteinogenic aromatic amino acids, which are cross-linked to form a rigid, basket-like structure. The aglycone is further decorated with three carbohydrate units: D-mannose, N-acetyl-D-glucosamine, and an N-acyl-β-D-glucosamine[2][6]. The decanoyl side chain of this compound is attached to this third sugar.
The Heptapeptide Core
The aglycone of teicoplanin consists of seven amino acid residues, with extensive cross-linking between the aromatic side chains creating a unique three-dimensional conformation. This rigid structure is essential for its mechanism of action.
Glycosylation
The glycosylation pattern of this compound is critical for its solubility, pharmacokinetic properties, and target binding. The three sugar moieties are attached to specific positions on the heptapeptide core. The presence of the lipophilic decanoyl chain on the glucosamine residue contributes to the overall physicochemical properties of the molecule[2].
Stereochemistry of this compound
The stereochemistry of this compound is highly complex, with numerous chiral centers within both the amino acid residues and the sugar moieties. The precise spatial arrangement of these stereocenters is fundamental to its potent antibiotic activity. While a crystal structure for this compound is not available, the X-ray crystal structure of the closely related Teicoplanin A2-2 provides invaluable insight into the three-dimensional architecture[7][8][9]. The overall "cup-shaped" conformation creates a binding pocket for its biological target.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈₈H₉₇Cl₂N₉O₃₃ | [1] |
| Molecular Weight | 1879.66 g/mol | [1] |
| IUPAC Name | (1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.2³,⁶.2¹⁴,¹⁷.2¹⁹,³⁴.1⁸,¹².1²³,²⁷.1²⁹,³³.1⁴¹,⁴⁵.0¹⁰,³⁷.0⁴⁶,⁵¹]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | [5] |
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 940.4 [M+2H]²⁺ | [10] |
| Product Ion 1 (m/z) | 316.2 | [10] |
| Product Ion 2 (m/z) | 204.1 | [11] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This protocol is adapted from methodologies developed for the quantification of teicoplanin in biological matrices[12][13][14].
a) Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., vancomycin).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the precursor to product ion transitions as listed in Table 2.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
a) Sample Preparation:
-
Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
b) NMR Experiments:
-
¹H NMR: To identify the chemical shifts and coupling constants of all proton nuclei.
-
¹³C NMR: To identify the chemical shifts of all carbon nuclei.
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within individual amino acid and sugar residues.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for determining the connectivity between amino acid residues and sugar moieties.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing critical information for defining the three-dimensional structure.
Mode of Action
Teicoplanin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall[2][17]. Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors[2][18]. This binding event sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thereby preventing the polymerization and cross-linking of the peptidoglycan layer. The disruption of cell wall integrity leads to cell lysis and bacterial death.
Diagram of Teicoplanin's Mode of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthetic studies of the glycopeptide teicoplanin by (1)H and (13)C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Teicoplanin aglycone | C58H45Cl2N7O18 | CID 16154789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. X-ray crystal structure of teicoplanin A₂-2 bound to a catalytic peptide sequence via the carrier protein strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of teicoplanin by liquid chromatography-tandem mass spectrometry: development of a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic drug monitoring of teicoplanin using an LC-MS/MS method: Analysis of 421 measurements in a naturalistic clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idcmjournal.org [idcmjournal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Teicoplanin A2-3
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core physicochemical properties of Teicoplanin A2-3, a major active component of the teicoplanin antibiotic complex. Teicoplanin is a glycopeptide antibiotic used for the treatment of serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] A thorough understanding of its physicochemical characteristics is essential for research, formulation development, and clinical application.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for predicting its behavior in biological systems and for designing appropriate delivery systems.
| Property | Value | Source(s) |
| Molecular Formula | C₈₈H₉₇Cl₂N₉O₃₃ | [3][4][][6] |
| Molecular Weight | 1879.7 g/mol | [3][4][][6] |
| Appearance | White to light yellowish-white solid/powder | [][7] |
| Melting Point | ~260 °C (with decomposition) | [2] |
| pKa (Predicted) | 2.88 ± 0.40 | [8] |
| Solubility | - Soluble in DMF, DMSO, Ethanol, Methanol- Poorly soluble in water | [1][4][8][9] |
| Storage Stability | Stable for ≥ 4 years when stored as a solid at -20°C.[4] | [4] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][10] This process is crucial for bacterial integrity, protecting the cell from osmotic lysis.
The mechanism involves the following key steps:
-
Binding to Precursors : Teicoplanin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the nascent peptidoglycan precursors.[11][12]
-
Inhibition of Polymerization : This binding sterically hinders the transglycosylase enzymes, preventing the polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into the growing peptidoglycan chains.[11][12]
-
Inhibition of Cross-linking : The complex of teicoplanin and the peptide precursor also blocks the transpeptidase enzymes, which are responsible for creating the peptide cross-links that give the cell wall its structural rigidity.[11]
The disruption of these two critical processes leads to a weakened cell wall, ultimately causing cell death.[10][13]
Experimental Protocols
Accurate determination of physicochemical properties is paramount. Below is a representative protocol for assessing the stability of this compound in a solution, a critical experiment for formulation and drug delivery studies.
Protocol: Stability Assessment of this compound in Solution via HPLC
1. Objective: To determine the chemical stability of this compound in a specific buffer or formulation over time and under defined storage conditions by quantifying its concentration using High-Performance Liquid Chromatography (HPLC).
2. Materials & Equipment:
-
This compound reference standard
-
HPLC system with UV detector
-
C18 analytical column (e.g., Cadenza HS-C18)
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Test solution (e.g., phosphate-buffered saline, parenteral nutrition solution)
-
Volumetric flasks, pipettes, and autosampler vials
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, incubator at 25°C)
-
pH meter
3. Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the test solution.
-
-
Sample Preparation:
-
Accurately prepare the test solution containing a known initial concentration of this compound (e.g., 50 µg/mL).
-
Measure the initial pH and visually inspect for clarity and color.
-
Aliquot the solution into multiple sealed vials for each storage condition and time point.
-
Store the vials at the designated temperatures (e.g., 4°C and 25°C).
-
-
HPLC Analysis:
-
Set up the HPLC system. A typical gradient method is as follows:
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Gradient Program: Start with 95% Solvent A / 5% Solvent B, ramp to 50% Solvent B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
-
At each designated time point (e.g., 0, 24, 48, 72 hours, and 6 days), retrieve one vial from each storage condition.[14]
-
Allow the sample to return to room temperature.
-
Transfer the sample to an autosampler vial.
-
Inject the calibration standards first to generate a standard curve, followed by the test samples.
-
4. Data Analysis:
-
Integrate the peak area corresponding to this compound in each chromatogram.
-
Use the linear regression equation from the calibration curve to calculate the concentration of this compound in each sample.
-
Calculate the percentage of the initial concentration remaining at each time point: (% Remaining) = (Concentration at time t / Initial Concentration at time 0) * 100.
-
Stability is often defined as the time at which the concentration remains above 90% of the initial value.[14]
-
Record any changes in pH or visual appearance at each time point.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Teicoplanin - Wikipedia [en.wikipedia.org]
- 3. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. This compound | 91032-36-9 [amp.chemicalbook.com]
- 9. Teicoplanin - LKT Labs [lktlabs.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In vitro antibacterial spectrum of Teicoplanin A2-3
An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Teicoplanin A2
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic complex produced by the fermentation of Actinoplanes teichomyceticus.[1] It is a mixture of several structurally related compounds, comprising five major components (Teicoplanin A2-1, A2-2, A2-3, A2-4, and A2-5) and four minor components.[1] The A2 complex represents the most active fraction, with all A2 subcomponents demonstrating similar Minimum Inhibitory Concentration (MIC) scores.[2] Therefore, the antibacterial spectrum of the total teicoplanin complex is largely representative of the A2 components.
This guide provides a detailed overview of the in vitro antibacterial spectrum of Teicoplanin A2, focusing on its mechanism of action, quantitative susceptibility data against key bacterial pathogens, and the standardized experimental protocols used for its evaluation. Like the related glycopeptide vancomycin, teicoplanin's activity is primarily directed against Gram-positive bacteria, including multi-drug resistant strains.[3][4][5]
Mechanism of Action
Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][6][7] This process is crucial for maintaining the structural integrity of the bacterium, protecting it from osmotic lysis.[7] The mechanism can be detailed as follows:
-
Binding to Peptidoglycan Precursors: Teicoplanin specifically targets the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the nascent peptidoglycan precursor units (N-acetylmuramic acid and N-acetylglucosamine).[1][7][8]
-
Inhibition of Polymerization and Cross-linking: This binding sterically hinders the two critical final steps in cell wall synthesis:
The resulting disruption in peptidoglycan synthesis leads to a weakened cell wall, ultimately causing cell death.[7] Because this target substrate is located outside the bacterial cell membrane, teicoplanin does not need to penetrate the cytoplasm to be effective.[8]
In Vitro Antibacterial Spectrum
The antibacterial activity of teicoplanin is concentrated against aerobic and anaerobic Gram-positive bacteria.[5] It is not effective against Gram-negative bacteria, mycobacteria, or fungi.[1]
Gram-Positive Aerobes
Teicoplanin demonstrates potent activity against a wide range of Gram-positive aerobes. This includes clinically significant pathogens such as staphylococci, streptococci, and enterococci.[1][4] It is notably effective against methicillin-resistant Staphylococcus aureus (MRSA).[1][4]
Gram-Positive Anaerobes
The antibiotic is also active against many anaerobic Gram-positive bacteria, including Clostridium species such as C. perfringens and C. difficile.[1][9] Oral administration of teicoplanin has shown efficacy comparable to vancomycin for treating Clostridium difficile-associated diarrhea.[6][10]
Gram-Negative Bacteria
Teicoplanin lacks significant activity against Gram-negative bacteria.[1][11] The outer membrane of Gram-negative organisms effectively prevents the large glycopeptide molecule from reaching its target peptidoglycan layer in the periplasmic space.
Quantitative Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of teicoplanin against various Gram-positive bacterial isolates as reported in the literature.
| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | ≤1 - 4 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.0[12] | 4.0[12] | ≤1 - 4 |
| Staphylococcus epidermidis | - | 1.0[12] | 4.0[12] | - |
| Coagulase-Negative Staphylococci | General | - | - | Some strains show decreased susceptibility[5][13] |
| Streptococcus spp. | General | - | - | ≤2[14] |
| Enterococcus spp. | General | - | - | ≤2[14] |
| Clostridium difficile | - | - | - | Active[9] |
| Clostridium perfringens | - | - | - | Active[9] |
| Propionibacterium acnes | - | - | - | Active[9] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Experimental Protocols: MIC Determination
The determination of teicoplanin's in vitro activity is standardized through susceptibility testing methods. Broth microdilution is a reference method recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the International Standards Organisation (ISO).[15][16]
Broth Microdilution Method (CLSI/ISO Referenced)
This method determines the MIC of an antimicrobial agent in a liquid medium.
1. Preparation of Materials:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[12]
-
Antimicrobial Agent: A stock solution of teicoplanin is prepared, from which serial twofold dilutions are made in the broth. Final concentrations typically range from 0.06 to 32 µg/mL.[17]
-
Microtiter Plates: Sterile 96-well microtiter plates are used to hold the dilutions.
2. Inoculum Preparation:
-
Bacterial colonies are selected from a fresh (18-24 hour) agar plate.
-
The colonies are suspended in a sterile saline or broth solution.
-
The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing 100 µL of a specific teicoplanin dilution, is inoculated with the standardized bacterial suspension.
-
Control wells (growth control without antibiotic and sterility control without bacteria) are included.
-
The plates are incubated at 35-37°C for 18-24 hours under ambient air conditions.[12][17]
4. Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of teicoplanin that completely inhibits visible growth of the organism.[12]
-
Quality control is performed using reference strains like Staphylococcus aureus ATCC 29213, for which the expected MIC range is 0.12 to 0.5 µg/mL.[13]
Visualizations
Experimental Workflow for MIC Determination
References
- 1. Teicoplanin - BioPharma Notes [biopharmanotes.com]
- 2. researchgate.net [researchgate.net]
- 3. Teicoplanin - Wikipedia [en.wikipedia.org]
- 4. Teicoplanin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbiological properties of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. In vitro activity of teicoplanin, vancomycin, A16686, clindamycin, erythromycin and fusidic acid against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of Teicoplanin Used in the Prevention and Treatment of Serious Infections Caused by Gram-Positive Bacteria and Compared Its Effects with Some other Antibiotics – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Activity of teicoplanin against gram-negative anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality control limits for teicoplanin susceptibility tests and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of teicoplanin and vancomycin against gram-positive bacteria from human clinical and veterinary sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the agar dilution, tube dilution, and broth microdilution susceptibility tests for determination of teicoplanin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vancomycin/Teicoplanin MIC by broth microdilution [bioconnections.co.uk]
- 17. journals.asm.org [journals.asm.org]
Teicoplanin A2-3: An In-Depth Technical Guide to its Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Teicoplanin, a glycopeptide antibiotic, remains a critical therapeutic option for managing severe infections caused by Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is a complex mixture of several components, with the Teicoplanin A2 group being the most abundant. The individual components, including A2-3, share a common glycopeptide core but differ in the structure of their acyl side chains.[3] This guide provides a detailed technical overview of Teicoplanin's activity against MRSA, focusing on its mechanism of action, key pharmacokinetic/pharmacodynamic (PK/PD) parameters, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its evaluation.
Mechanism of Action
Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] Its mechanism is targeted and specific to a critical step in the formation of peptidoglycan, the primary structural component of the Gram-positive cell wall.
The process involves:
-
Binding to Peptidoglycan Precursors: Teicoplanin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide chains of peptidoglycan precursors.[1][4]
-
Inhibition of Polymerization and Cross-linking: This binding sterically hinders two crucial enzymatic reactions required for cell wall construction:
-
Cell Lysis: The disruption of cell wall synthesis leads to a structurally compromised barrier, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[3][6]
Unlike beta-lactam antibiotics, Teicoplanin's activity is not affected by the beta-lactamases that confer resistance to penicillins and cephalosporins.[1]
Caption: Teicoplanin's mechanism of action against MRSA.
Quantitative Data Presentation
The efficacy of Teicoplanin is concentration-dependent and best predicted by pharmacodynamic indices that relate drug exposure to the minimum inhibitory concentration (MIC) of the pathogen.[7]
In Vitro Susceptibility
The following table summarizes the MIC values of Teicoplanin against clinical MRSA isolates from various studies.
| Study Parameter | Value (µg/mL or mg/L) | MRSA Strain(s) | Reference(s) |
| MIC Range | 0.38 - 2.00 | 62 clinical isolates | [8] |
| Mean MIC | 1.00 | 62 clinical isolates | [8] |
| Modal MIC | 0.5 | ATCC 43300 | [7] |
| MIC for Susceptibility | ≤ 2 | All isolates in study | [6] |
| MIC90 | 2 | 104 clinical isolates | [9] |
| Critical MIC for Failure | > 0.75 | Clinical isolates | [9][10] |
In Vitro Pharmacodynamic Targets (Hollow-Fibre Infection Model)
The hollow-fibre model allows for the simulation of human pharmacokinetics to study drug effects over time.
| PD Parameter | Target Value for Efficacy | Endpoint | Reference(s) |
| fAUC/MIC | ≥ 576 | 2 log10 CFU/mL decline | [7] |
| fAUC/MIC | ≥ 1325 | Suppression of resistance | [7] |
fAUC: Area under the concentration-time curve for the free (unbound) fraction of the drug.
In Vivo Pharmacodynamic Targets (Murine Thigh Infection Model)
Animal models are crucial for establishing PK/PD targets that correlate with efficacy in a living system.
| PD Parameter | Target Value for Efficacy | Endpoint | Reference(s) |
| Total AUC/MIC | 88.8 | Stasis (no change in bacterial count) | [7] |
| Total AUC/MIC | 610.4 | 2 log10 cell kill | [7] |
| Total AUC/MIC | ≥ 1400 - 1500 | Near complete suppression of resistance | [7] |
| fAUC24/MIC | 54.8 | Stasis | [11] |
| fAUC24/MIC | 76.4 | 1 log10 kill | [11] |
| fCmax/MIC | 8.92 | Stasis | [11] |
| fCmax/MIC | 14.16 | 1 log10 kill | [11] |
AUC: Area under the concentration-time curve.
Clinical Efficacy & PK/PD Targets
Clinical studies aim to validate preclinical targets and define optimal dosing regimens for patients.
| Parameter | Target Value | Associated Outcome | Reference(s) |
| Trough Conc. (Cmin) | ≥ 20 µg/mL | Improved early clinical response | [6] |
| AUC24/MIC | ≥ 900 µg·h/mL | 87% probability of treatment success | [12][13] |
| Clinical Efficacy | 62.5% | Pneumonia, septicemia, pleuritis | [14] |
| Clinical Efficacy | 90.4% | Infections in severely poisoned ICU patients | [2] |
Post-Antibiotic Effect (PAE)
PAE refers to the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent.
| Antibiotic | PAE Duration (hours) | S. aureus Strains | Reference(s) |
| Teicoplanin | 2.4 - 4.1 | Methicillin-sensitive and resistant | [15] |
| Gentamicin | 3.1 - 5.2 | Methicillin-sensitive and resistant | [15] |
| Rifampicin | 3.0 - 3.95 | Methicillin-sensitive and resistant | [15] |
Note: Teicoplanin demonstrated a greater PAE than vancomycin against MRSA strains at a concentration of 25 mg/L.[16]
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of antimicrobial agents.
In Vitro Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of Teicoplanin against MRSA.
-
Methods:
-
E-test (Gradient Strip Method):
-
Prepare a bacterial suspension of MRSA equivalent to a 0.5 McFarland standard.
-
Inoculate the entire surface of a cation-adjusted Mueller-Hinton agar plate using a sterile swab.[8]
-
Allow the plate to dry for 5-15 minutes.
-
Aseptically apply the Teicoplanin E-test strip to the agar surface.[17]
-
Incubate at 37°C for 16-18 hours.[8]
-
The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.
-
-
Disk Diffusion (Kirby-Bauer Method):
-
Using the same inoculum preparation and plating method, place a 30µg Teicoplanin disk on the agar surface.[8][17]
-
Incubate at 37°C for 16-18 hours.
-
Measure the diameter of the zone of inhibition. Interpret results (Susceptible, Intermediate, Resistant) based on CLSI M100-S25 guidelines (e.g., ≥14mm for susceptible).[8]
-
-
Broth Microdilution: This is the gold-standard method and involves preparing serial two-fold dilutions of Teicoplanin in microtiter plates and inoculating with a standardized bacterial suspension to find the lowest concentration that inhibits visible growth.
-
Hollow-Fibre Infection Model (HFIM)
-
Objective: To simulate human pharmacokinetics and study the time-course of bacterial killing and resistance development.[7]
-
Protocol Outline:
-
Preparation: Grow fresh MRSA isolates on blood agar for 24 hours at 37°C.[7]
-
Inoculation: Inoculate a standardized bacterial suspension into the extra-capillary space of the hollow-fibre cartridge.[7]
-
PK Simulation: Administer Teicoplanin into the central compartment to simulate a desired human or pediatric pharmacokinetic profile (e.g., specific loading and maintenance doses, elimination half-life).[7]
-
PK Sampling: Withdraw samples from the central compartment at multiple time points (e.g., 0, 1, 3, 6, 12, 24 hours) to confirm the simulated PK profile.[7]
-
PD Sampling: Withdraw bacterial samples from the extra-capillary space at regular intervals (e.g., 0, 2, 6, 24h, and every 24h thereafter).[7]
-
Quantification: Perform 10-fold serial dilutions and plate onto both drug-free agar (to quantify the total bacterial population) and drug-containing agar (to quantify the resistant subpopulation).[7]
-
Duration: Continue the experiment for a clinically relevant period, such as 7 days, to observe the emergence of resistance.[7]
-
Caption: Experimental workflow for the Hollow-Fibre Infection Model.
Neutropenic Murine Thigh Infection Model
-
Objective: To determine the in vivo efficacy and key PK/PD driver of Teicoplanin.[7]
-
Protocol Outline:
-
Induce Neutropenia: Render mice (e.g., male CD1) neutropenic by intraperitoneal injection of cyclophosphamide. This is often done with two doses (e.g., 150 mg/kg 4 days prior and 100 mg/kg 1 day prior to infection) to minimize host immune effects.[11]
-
Infection: 2 hours after the final cyclophosphamide dose, inject a standardized inoculum of MRSA (e.g., 10^6 CFU in 0.1 mL) into the thigh muscle of each mouse.[11]
-
Treatment: Initiate Teicoplanin treatment 2 hours post-infection. Administer various dosing regimens (e.g., different total daily doses and fractionated schedules) to generate a range of exposures.[7]
-
Endpoint: At a set time point (e.g., 24 hours post-treatment initiation), euthanize the mice.[11]
-
Quantification: Aseptically remove the thighs, homogenize the tissue, perform serial dilutions of the homogenate, and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
Analysis: Correlate the Teicoplanin exposure (e.g., AUC/MIC, Cmax/MIC) with the change in bacterial density compared to untreated controls to determine the PK/PD index associated with stasis and bactericidal activity.[7]
-
Caption: Workflow for the Neutropenic Murine Thigh Infection Model.
Time-Kill Assay
-
Objective: To assess the rate and extent of bactericidal activity of Teicoplanin over time.
-
Protocol Outline:
-
Inoculum: Prepare a logarithmic-phase culture of MRSA and dilute it in cation-adjusted Mueller-Hinton broth to a starting concentration of ~10^6 CFU/mL.[18]
-
Exposure: Add Teicoplanin at various concentrations (e.g., 1x, 4x, 16x MIC). Include a drug-free control.
-
Sampling: Incubate all tubes at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Quantification: Perform serial dilutions and plate onto nutrient agar to determine the number of viable bacteria (CFU/mL).
-
Analysis: Plot log10 CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Conclusion
Teicoplanin A2-3 demonstrates potent, concentration-dependent activity against MRSA. Its efficacy is reliably predicted by the AUC/MIC ratio, with specific targets identified for achieving bactericidal effects and suppressing the emergence of resistance in both preclinical models and clinical settings.[7][12] Achieving a trough concentration of at least 20 µg/mL and an AUC24/MIC ratio exceeding 900 µg·h/mL appears crucial for optimizing clinical outcomes in patients with severe MRSA infections.[6][13] The detailed experimental protocols provided herein serve as a foundation for the continued evaluation and development of Teicoplanin and other glycopeptide antibiotics against this persistent pathogen.
References
- 1. droracle.ai [droracle.ai]
- 2. Teicoplanin as an anti-methicillin resistant Staphylococcus aureus agent in infections of severely poisoned intensive care unit patients/ Tehran- Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Clinical efficacy and safety in patients treated with teicoplanin with a target trough concentration of 20 μg/mL using a regimen of 12 mg/kg for five doses within the initial 3 days - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idcmjournal.org [idcmjournal.org]
- 11. Pharmacokinetic/pharmacodynamic evaluation of teicoplanin against Staphylococcus aureus in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic/pharmacodynamic analysis of teicoplanin in patients with MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The post-antibiotic effect of teicoplanin: monotherapy and combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In-vitro comparison of the post-antibiotic effect of vancomycin and teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medwinpublisher.org [medwinpublisher.org]
- 18. researchgate.net [researchgate.net]
The Decisive Role of the Lipid Tail in Teicoplanin A2-3's Antibacterial Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin, a glycopeptide antibiotic, is a critical therapeutic agent against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). The teicoplanin complex consists of several components, with Teicoplanin A2 being a major constituent, which is further divided into five subcomponents (A2-1 to A2-5) differing in the acyl-lipid side chain attached to a glucosamine moiety. This technical guide delves into the pivotal role of the lipid tail in the activity of Teicoplanin A2-3, one of the most abundant of these subcomponents. We will explore its influence on the mechanism of action, antibacterial spectrum, and the structure-activity relationship, supported by quantitative data and detailed experimental methodologies.
Introduction: The Glycopeptide Antibiotics and the Rise of Teicoplanin
Glycopeptide antibiotics, such as vancomycin and teicoplanin, are mainstays in the treatment of severe Gram-positive infections. Their primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis.[1] They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation reactions essential for the integrity of the bacterial cell wall.[2][3]
Teicoplanin, produced by Actinoplanes teichomyceticus, is structurally related to vancomycin but possesses a distinguishing feature: a lipid tail.[4] This lipophilic moiety has been shown to be a critical determinant of teicoplanin's pharmacokinetic and pharmacodynamic properties.[5][6] this compound, specifically, possesses a linear C10 fatty acid chain.[7] This guide will elucidate how this seemingly simple structural difference significantly impacts its biological activity.
The Multifaceted Role of the Lipid Tail
The lipid tail of this compound is not a passive structural element; it actively participates in and enhances the antibiotic's efficacy through several mechanisms.
Anchoring to the Bacterial Membrane
A primary function of the lipid tail is to anchor the teicoplanin molecule to the bacterial cell membrane.[6][8] This anchoring effect increases the local concentration of the antibiotic at the site of peptidoglycan synthesis, the cell membrane, thereby enhancing its inhibitory activity.[8] This proximity to its target is a key advantage over less lipophilic glycopeptides like vancomycin.[1] It is also thought that the hydrophobic tail may interact with the lipid II substrate within the bacterial cell membrane, further facilitating its inhibitory action.[9]
Modulating the Antibacterial Spectrum and Potency
The nature of the lipid tail directly influences the antibacterial spectrum and potency of teicoplanin. The fatty acyl group has been demonstrated to be important for activity against certain vancomycin-resistant bacteria.[8] Structure-activity relationship (QSAR) studies have revealed that variations in the lipophilicity of the side chain can significantly alter the in vitro activity of teicoplanin derivatives.[5][10][11] For instance, modifications to the lipid tail have been explored to enhance activity against a broader range of pathogens, including some Gram-negative bacteria, although teicoplanin is primarily active against Gram-positive organisms.[11]
Influence on Dimerization and Target Binding
While vancomycin's activity is enhanced by the formation of back-to-back dimers which cooperatively bind to two D-Ala-D-Ala termini, teicoplanin's lipid tail influences its aggregation state in a different manner. The fatty acid can mediate the formation of micelles or higher-order oligomers.[8] This self-association can enhance the avidity of binding to the bacterial cell surface where multiple copies of the target peptide are present.[12]
Quantitative Analysis of Lipid Tail Function
The impact of the lipid tail on this compound's activity can be quantitatively assessed through various experimental measures, primarily Minimum Inhibitory Concentrations (MICs) and binding affinity constants.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The following table summarizes representative MIC values for teicoplanin against a range of clinically relevant Gram-positive bacteria. It is important to note that "teicoplanin" in many studies refers to the complex, of which this compound is a major component.
| Bacterial Species | Teicoplanin MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (including MRSA) | ≤0.06 - ≥128 | [3] |
| Staphylococcus epidermidis | ≤0.06 - 32 | [3] |
| Enterococcus faecalis | 0.25 - 2 | [9] |
| Streptococcus pyogenes | ≤0.03 - 0.25 | [9] |
| Clostridioides difficile | 0.06 - 0.5 | [3] |
Note: MIC values can vary depending on the testing methodology and the specific strain.
Studies focusing on derivatives with modified lipid tails have shown that changes in the length and branching of the acyl chain can alter these MIC values, underscoring the direct relationship between the lipid tail structure and antibacterial potency.[11]
Binding Affinity to D-Ala-D-Ala
The affinity of teicoplanin for its D-Ala-D-Ala target is a key determinant of its intrinsic activity. This can be measured using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
| Ligand | Binding Affinity (Kd) | Method | Reference |
| Ac-D-Ala-D-Ala | ~0.1 µM | UV-Vis Spectroscopy | [13] |
| Lys-D-Ala-D-Ala | 40 - 630 nM | Various | [8] |
The high affinity of teicoplanin for its target is a direct result of the five hydrogen bonds formed between the antibiotic's peptide backbone and the D-Ala-D-Ala dipeptide.[8] While the lipid tail does not directly participate in this binding pocket, its role in membrane anchoring indirectly contributes to the overall effectiveness of this interaction.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of teicoplanin's activity.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique for determining the MIC of antibiotics.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Teicoplanin Stock Solution:
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve in an appropriate solvent (e.g., sterile deionized water or DMSO) to a known stock concentration (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells except the first column.
-
Add 100 µL of the teicoplanin stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to create a gradient of antibiotic concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of teicoplanin that completely inhibits visible growth of the organism, as detected by the naked eye.
-
Assessment of Membrane Interaction
The interaction of teicoplanin with the bacterial membrane can be investigated using various biophysical techniques. A membrane potential-sensitive dye can be used to assess membrane depolarization.
Protocol: Membrane Potential Assay
-
Bacterial Cell Preparation:
-
Grow the test bacteria to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash them with a low-potassium buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).
-
Resuspend the cells in the same buffer to a defined optical density (e.g., OD600 of 0.05).
-
-
Dye Loading and Fluorescence Measurement:
-
Add a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) to the bacterial suspension and incubate until a stable fluorescence signal is achieved.
-
Transfer the cell suspension to a cuvette in a fluorometer.
-
-
Teicoplanin Addition and Data Acquisition:
-
Add this compound to the cuvette at the desired final concentration.
-
Monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.
-
Include a positive control (e.g., a known membrane-depolarizing agent like gramicidin) and a negative control (vehicle only).
-
Visualizing Key Processes and Workflows
Graphical representations can aid in understanding the complex mechanisms and experimental procedures involved in studying this compound.
Caption: Mechanism of this compound action.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
The lipid tail of this compound is a critical determinant of its antibacterial activity, playing a key role in membrane anchoring and enhancing its efficacy at the site of action. Understanding the structure-activity relationship of this lipophilic moiety is paramount for the development of new and improved glycopeptide antibiotics. Future research should focus on the rational design of novel lipid tails to broaden the antibacterial spectrum, overcome resistance mechanisms, and improve the pharmacokinetic properties of this important class of antibiotics. The methodologies outlined in this guide provide a robust framework for the evaluation of such next-generation teicoplanin derivatives.
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. Evaluation of the teicoplanin broth microdilution and disk diffusion susceptibility tests and recommended interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teicoplanin - Wikipedia [en.wikipedia.org]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 5. Lipophilicity of teicoplanin antibiotics as assessed by reversed phase high-performance liquid chromatography: quantitative structure-property and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vancomycin/Teicoplanin MIC by broth microdilution [bioconnections.co.uk]
- 7. ijcmas.com [ijcmas.com]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro activity of teicoplanin and vancomycin against gram-positive bacteria from human clinical and veterinary sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. The First Dimeric Derivatives of the Glycopeptide Antibiotic Teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacodynamics of Teicoplanin A2-3 in Preclinical Models: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Teicoplanin, focusing on its major active component, Teicoplanin A2-3. Teicoplanin is a glycopeptide antibiotic complex effective against a wide range of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its activity is derived from a mixture of five major components (A2-1 through A2-5) and several minor ones.[1][4] This document synthesizes key pharmacodynamic data from preclinical models, details common experimental protocols, and visualizes core concepts to support research and development efforts.
Mechanism of Action
Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][5][6] The core mechanism involves high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[5][6] This binding creates a bulky complex that sterically hinders two crucial, sequential enzymatic steps in cell wall construction:
-
Transglycosylation: The polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into growing glycan chains is blocked.[6]
-
Transpeptidation: The subsequent cross-linking of peptide side chains, which gives the cell wall its structural rigidity, is prevented.[6]
This disruption leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis and death.[3][6]
Caption: Mechanism of action of Teicoplanin.
In Vitro Pharmacodynamics
In vitro models are fundamental for characterizing the antimicrobial activity of a compound. For Teicoplanin, these studies establish its spectrum of activity and concentration-effect relationships.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Teicoplanin demonstrates potent activity against a variety of Gram-positive pathogens.
| Pathogen | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA) | ≤0.5 - 4 | - | - | [7] |
| Staphylococcus aureus (MRSA) | ≤0.125 - ≤8 | - | ≤1 | [8][9][10] |
| Enterococcus faecalis | - | - | - | [11] |
| Various Pathogenic Organisms | 0.02 - 2 | - | - | [1] |
Time-Kill Kinetics
Time-kill assays reveal the rate and extent of bacterial killing over time. Studies show that Teicoplanin exhibits concentration-dependent bactericidal activity against MRSA.[8][12] Higher drug concentrations relative to the MIC result in more rapid and extensive bacterial killing.
Post-Antibiotic Effect (PAE)
The PAE is the persistent suppression of bacterial growth after a brief exposure to an antibiotic. Teicoplanin demonstrates a significant PAE, which supports less frequent dosing intervals.
| Organism(s) | Exposure Concentration | Exposure Duration | PAE Duration (hours) | Reference(s) |
| Staphylococcus aureus (MSSA & MRSA) | Not specified | Not specified | 2.4 - 4.1 | [13] |
| MRSA, Enterococcus faecalis | 25 mg/L | 1 - 2 hours | Greater than Vancomycin | [11] |
| MRSA | 5 mg/L | 1 - 2 hours | Greater than Vancomycin | [11] |
In Vivo Pharmacodynamics and PK/PD Integration
In vivo preclinical models are crucial for translating in vitro potency into predictions of clinical efficacy by integrating pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the bacteria).[14][15]
Key Preclinical Models
-
Neutropenic Murine Thigh Infection Model: This is a standard and well-validated model for studying the in vivo efficacy of antibiotics.[8][12] Mice are rendered neutropenic to simulate an immunocompromised state, and the thigh muscle is infected with a known bacterial inoculum. The reduction in bacterial load (CFU/thigh) after 24 hours of treatment is the primary endpoint.[8][16]
-
Hollow-Fibre Infection Model (HFIM): This is a dynamic in vitro model that simulates human pharmacokinetic profiles.[8][12] It allows for the precise determination of PK/PD indices required for efficacy and the suppression of resistance over extended periods.[8][12]
Pharmacokinetic/Pharmacodynamic (PK/PD) Indices
For glycopeptide antibiotics like Teicoplanin, the primary PK/PD index linked to efficacy is the ratio of the 24-hour Area Under the Concentration-Time Curve to the Minimum Inhibitory Concentration (AUC/MIC).[8][12][17] Preclinical models have been instrumental in defining the target values for this index.
| Model | Organism | Endpoint | Target PK/PD Index | Target Value | Reference(s) |
| Neutropenic Murine Thigh | MRSA | 2-log₁₀ cell kill (Efficacy) | Total AUC/MIC | 610.4 | [8] |
| Hollow-Fibre Infection | MRSA | Suppression of Resistance | Total AUC/MIC | ~1500 | [8] |
Detailed Experimental Protocols
Reproducible and standardized protocols are essential for generating reliable pharmacodynamic data.
MIC Determination (Broth Microdilution)
-
Preparation: Prepare serial two-fold dilutions of Teicoplanin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of Teicoplanin that completely inhibits visible bacterial growth.
Post-Antibiotic Effect (PAE) Assay
-
Exposure: Expose a log-phase bacterial culture (approx. 10⁶ CFU/mL) to a specific concentration of Teicoplanin (e.g., 5x MIC) for a defined period (e.g., 1-2 hours). A control culture with no antibiotic is run in parallel.
-
Removal: Remove the antibiotic by a 1:1000 dilution into pre-warmed, drug-free broth to prevent further activity.
-
Monitoring: Incubate both the test and control cultures. Measure bacterial counts (CFU/mL) at hourly intervals until turbidity is observed.
-
Calculation: The PAE is calculated using the formula: PAE = T - C, where 'T' is the time required for the count in the test culture to increase by 1-log₁₀ above the count observed immediately after dilution, and 'C' is the corresponding time for the control culture.
In Vitro Time-Kill Assay
-
Preparation: Add various concentrations of Teicoplanin (e.g., 0.5x, 1x, 2x, 4x, 8x MIC) to flasks containing a standardized log-phase bacterial inoculum (approx. 5 x 10⁵ CFU/mL) in CAMHB. Include a growth control without antibiotic.
-
Incubation: Incubate all flasks at 37°C in a shaking water bath.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of the aliquots and plate them onto appropriate agar. Incubate the plates for 18-24 hours.
-
Analysis: Count the colonies to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time to generate time-kill curves.
Neutropenic Murine Thigh Infection Model
This protocol outlines the key steps for assessing in vivo efficacy.
Caption: Workflow for the neutropenic murine thigh infection model.
Conclusion
The preclinical pharmacodynamics of this compound and its associated complex are well-characterized, demonstrating potent, concentration-dependent activity against key Gram-positive pathogens. Its mechanism of action, the inhibition of cell wall synthesis, is well-understood. In vitro studies confirm its bactericidal nature and a prolonged post-antibiotic effect. Crucially, in vivo and dynamic models have identified the AUC/MIC ratio as the key driver of efficacy, establishing preclinical targets of approximately 610 for bactericidal activity and 1500 for the suppression of resistance against MRSA.[8] These preclinical data provide a robust foundation for designing and optimizing clinical dosing regimens to maximize therapeutic success.
References
- 1. apexbt.com [apexbt.com]
- 2. A Review of Teicoplanin Used in the Prevention and Treatment of Serious Infections Caused by Gram-Positive Bacteria and Compared Its Effects with Some other Antibiotics – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. nbinno.com [nbinno.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 7. Randomized comparison of serum teicoplanin concentrations following daily or alternate daily dosing in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. A multicentre open clinical trial of teicoplanin in infections caused by gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-vitro comparison of the post-antibiotic effect of vancomycin and teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The post-antibiotic effect of teicoplanin: monotherapy and combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetic/pharmacodynamic analysis of teicoplanin in patients with MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Teicoplanin A2-3 HPLC analysis method for purity assessment
An HPLC (High-Performance Liquid Chromatography) method is crucial for the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products. For complex antibiotics like Teicoplanin, which consists of several closely related components, HPLC is the gold standard for accurately determining purity and quantifying impurities.[1]
This application note provides a detailed protocol for the purity assessment of Teicoplanin, with a focus on resolving its major active components: A2-1, A2-2, A2-3, A2-4, and A2-5, along with the related substance A3-1.[2] The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Principle of the Method
Teicoplanin is a glycopeptide antibiotic complex produced by Actinoplanes teichomyceticus. The complex consists of five major, closely related active components (A2-1 to A2-5) and a more polar hydrolysis product, A3-1.[2][3] These components share the same glycopeptide core but differ in the length and branching of the fatty acid side chains attached to the glucosamine moiety.[3][4] This difference in lipophilicity allows for their separation using reversed-phase HPLC.
The method described employs a C18 stationary phase and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile). This allows for the effective resolution of the main Teicoplanin components from each other and from other potential impurities.[4][5] Purity is typically assessed using the area percent method, where the peak area of each component is expressed as a percentage of the total area of all peaks in the chromatogram.
Experimental Protocol
This protocol is a representative method synthesized from established and validated procedures for Teicoplanin analysis.[2][5][6]
Equipment and Reagents
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
-
Reagents and Materials:
-
Teicoplanin Reference Standard (containing all A2 components).
-
Teicoplanin sample for analysis.
-
Acetonitrile (HPLC grade).
-
Ammonium Formate (analytical grade).
-
Formic Acid (analytical grade).
-
Water (HPLC grade or ultrapure).
-
Column: LiChrospher 100 RP-18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column.[5]
-
Chromatographic Conditions
The following table summarizes the instrumental parameters for the HPLC analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Ammonium Formate buffer, pH 6.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[2][7] |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm[7] or 279 nm[2][8] |
| Injection Volume | 10 µL[2] |
| Run Time | Approximately 45 minutes |
Table 1: HPLC Chromatographic Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 35 | 65 | 35 |
| 36 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 90 | 10 |
| 45 | 90 | 10 |
Table 2: Gradient Elution Program
Preparation of Solutions
-
Mobile Phase A (25 mM Ammonium Formate, pH 6.0): Dissolve approximately 1.58 g of ammonium formate in 1 L of HPLC-grade water. Adjust the pH to 6.0 using a dilute formic acid solution. Filter through a 0.45 µm membrane filter before use.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of Teicoplanin Reference Standard and dissolve it in a 100 mL volumetric flask with the mobile phase (initial composition 90:10 A:B).
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution. Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, inject the standard solution to verify the performance of the chromatographic system. The system is deemed suitable for use if the following criteria are met.
| Parameter | Acceptance Criteria |
| Resolution | Resolution between Teicoplanin A2-2 and A2-3 peaks should be ≥ 1.5. |
| Tailing Factor (Asymmetry) | Tailing factor for the Teicoplanin A2-3 peak should be ≤ 2.0. |
| Theoretical Plates (N) | Plate count for the this compound peak should be ≥ 2000. |
| Relative Standard Deviation (RSD) | RSD for the peak area of this compound from six replicate injections should be ≤ 2.0%.[2] |
Table 3: System Suitability Test (SST) Criteria
Data Presentation and Analysis
Purity Calculation
The percentage of this compound and other components is calculated based on the peak area percentage.
-
% Component X = (Area of Component X / Total Area of All Peaks) * 100
Disregard any peaks with an area less than 0.05% of the total area.
Method Validation Summary
A fully validated method according to ICH guidelines ensures reliable and accurate results.[2][5][6] The following table summarizes typical performance characteristics for a validated Teicoplanin HPLC method.
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | 70 - 120 µg/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.999[2] |
| Precision (RSD%) | Intra-day: ≤ 2.0% Inter-day: ≤ 2.5%[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | Dependent on specific method conditions |
| Limit of Quantitation (LOQ) | Dependent on specific method conditions |
Table 4: Summary of Typical Method Validation Data
Visualized Workflow and Relationships
The following diagrams illustrate the experimental workflow for the HPLC purity analysis and the structural relationship between the main Teicoplanin components.
Caption: Experimental workflow for Teicoplanin HPLC purity analysis.
Caption: Relationship between Teicoplanin's core structure and its major components.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. A new MS compatible HPLC-UV method for Teicoplanin drug substance and related impurities, part 1: Development and validation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a new and rapid HPLC for determination of lyophilized teicoplanin - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Determining the Minimum Inhibitory Concentration (MIC) of Teicoplanin A2-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Teicoplanin A2-3, a major bioactive component of the teicoplanin complex. Teicoplanin is a glycopeptide antibiotic effective against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4][5]
The determination of the MIC is a critical step in the evaluation of a new antimicrobial agent, providing the lowest concentration of the drug that prevents visible growth of a microorganism. This information is essential for understanding the potency of the antibiotic, for surveillance of resistance, and for establishing effective dosage regimens in preclinical and clinical studies.
While teicoplanin is a mixture of several compounds, the A2 group, including A2-3, represents the main active components.[6] It has been noted that the A2 subcomponents exhibit similar MIC scores. The protocols outlined below are based on established and standardized methods for teicoplanin and are applicable for the assessment of the A2-3 component.
Key Experimental Protocols for MIC Determination
Several internationally recognized methods are available for the determination of the MIC of teicoplanin. The most common and standardized of these are broth microdilution, agar dilution, and gradient diffusion (E-test).
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents and can be performed according to the guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]
Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial twofold dilutions of this compound. Following incubation, the MIC is read as the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)
-
Sterile diluents (e.g., sterile water, DMSO, depending on the solubility of this compound)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1280 µg/mL. Further dilutions are made in CAMHB.
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution (e.g., 256 µg/mL) to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to typically the 10th or 11th well. Discard the final 100 µL from the last dilution well. This will result in a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
-
The 11th well can serve as a growth control (no antibiotic), and the 12th well as a sterility control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 110 µL and the desired final antibiotic concentrations.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.
Broth Microdilution Workflow for MIC Determination.
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing a large number of isolates simultaneously.
Principle: A series of agar plates, each containing a different concentration of this compound, are prepared. A standardized inoculum of the test microorganisms is then spotted onto the surface of each plate. The MIC is the lowest concentration of the antibiotic that inhibits the growth of the microorganism.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Quality control (QC) bacterial strains
-
Inoculator (e.g., a multipoint replicator)
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of this compound Agar Plates:
-
Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.
-
Melt MHA and cool to 45-50°C.
-
Add the appropriate volume of the this compound solution to the molten agar to achieve the desired final concentration. Mix well and pour into sterile petri dishes.
-
Prepare a control plate with no antibiotic.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint replicator, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate.
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.
Agar Dilution Workflow for MIC Determination.
Gradient Diffusion Method (E-test)
The gradient diffusion method, commercially known as E-test, utilizes a predefined, stable gradient of antibiotic on a plastic strip.
Principle: A standardized bacterial inoculum is swabbed onto the surface of an agar plate, and a plastic strip containing a continuous gradient of this compound is applied. After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.
Materials:
-
This compound E-test strips
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Quality control (QC) bacterial strains
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Application of E-test Strip: Allow the plate to dry for 5-15 minutes. Aseptically apply the this compound E-test strip to the agar surface.
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 18-24 hours.
-
Reading the MIC: Read the MIC value at the point where the lower part of the ellipse of growth inhibition intersects the MIC scale on the strip.
Gradient Diffusion (E-test) Workflow for MIC Determination.
Data Presentation
The following tables summarize the quality control ranges for teicoplanin MIC determination and provide an overview of teicoplanin MIC values against common Gram-positive pathogens. Note: The MIC values presented are for the teicoplanin complex, as specific data for the A2-3 component is not widely available in the literature.
Table 1: Quality Control Ranges for Teicoplanin MIC Testing
| Quality Control Strain | Method | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.12 - 0.5 | |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution | 0.06 - 0.25 |
Table 2: Representative MIC Values for the Teicoplanin Complex against Gram-Positive Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MRSA) | 1.0 | 2.0 | 0.38 - 8.0 |
| Staphylococcus epidermidis | 1.0 | 4.0 | ≤0.016 - >512 |
| Enterococcus faecalis | - | - | - |
| Enterococcus faecium | - | - | - |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. Data is compiled from multiple sources and may vary depending on the study and geographical location.
Mechanism of Action of Teicoplanin
Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors, which are essential building blocks of the cell wall.[5] This binding blocks the transglycosylation and transpeptidation steps in peptidoglycan synthesis, thereby preventing the elongation and cross-linking of the cell wall structure.[3] The disruption of the cell wall integrity leads to cell lysis and bacterial death.
Simplified Signaling Pathway of Teicoplanin's Mechanism of Action.
References
- 1. Teicoplanin - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparison of pharmacokinetics of individual teicoplanin components in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RIDACOM â Comprehensive Bioscience Supplier - MIC Teicoplanin for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
Teicoplanin A2-3 in MRSA Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Teicoplanin A2-3 in the study of Methicillin-Resistant Staphylococcus aureus (MRSA). Teicoplanin is a glycopeptide antibiotic that serves as a critical agent in treating severe Gram-positive bacterial infections, including those caused by MRSA.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which prevents the cross-linking of peptidoglycan and ultimately leads to cell death.[1][3][4]
Key Applications of this compound in MRSA Studies:
-
Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) of this compound against various MRSA strains is fundamental for understanding its potency and for monitoring the emergence of resistance.
-
Synergy Studies: Investigating the synergistic effects of this compound with other classes of antibiotics, such as beta-lactams, can reveal combination therapies that are more effective than monotherapy.
-
Biofilm Inhibition and Eradication: Assessing the ability of this compound to prevent the formation of and eradicate established MRSA biofilms is crucial, as biofilms are a significant factor in the persistence of chronic infections.
-
Mechanism of Action Studies: Elucidating the molecular interactions of this compound with bacterial cell wall components and its influence on cellular pathways provides insights into its antibacterial activity and potential resistance mechanisms.
Data Presentation
Table 1: In Vitro Susceptibility of MRSA to this compound
| MRSA Strain(s) | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Clinical Isolates | 62 | 0.38 - 2.00 | <1 | Not Reported | [5] |
| Clinical Isolates | 407 | 0.125 - 4 | 0.25 | 1 | [6] |
| MRSA ATCC 43300 | 1 | Modal MIC: 0.5 | Not Applicable | Not Applicable | [7] |
Table 2: Synergistic Activity of this compound with Beta-Lactam Antibiotics against MRSA
| Beta-Lactam Antibiotic | No. of Strains Tested | Synergy Rate (%) | Additive/Indifference Rate (%) | Antagonism Rate (%) | Average FIC Index | Reference(s) |
| Imipenem | 13 | 100 | 0 | 0 | 0.113 | [8] |
| Panipenem | 13 | 100 | 0 | 0 | 0.124 | [8] |
| Meropenem | 13 | 100 | 0 | 0 | 0.163 | [8] |
| Flomoxef | 13 | 100 | 0 | 0 | 0.230 | [8] |
| Sulbactam/Ampicillin | 13 | 100 | 0 | 0 | 0.264 | [8] |
| Cefoselis | 13 | Synergistic or Additive | Not specified | 0 | 0.388 | [8] |
| Panipenem (PAPM) | 109 | 100 | 0 | 0 | 0.1259 | [1] |
| Flomoxef (FMOX) | 109 | 99.1 | Not specified | Not specified | 0.2019 | [1] |
| Cefepime (CFPM) | 109 | 88.1 | Not specified | Not specified | 0.3257 | [1] |
| Cefmetazole (CMZ) | 109 | 100 | 0 | 0 | 0.1995 | [1] |
Fractional Inhibitory Concentration (FIC) index: ≤0.5 indicates synergy, >0.5 to 4.0 indicates an additive or indifferent effect, and >4.0 indicates antagonism.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
MRSA isolates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Teicoplanin Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).
-
Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
-
Inoculation:
-
Add 50 µL of the prepared MRSA inoculum to each well containing 50 µL of the Teicoplanin dilution, resulting in a final volume of 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA isolate.
-
Interpret the results based on CLSI breakpoints for Staphylococcus aureus: Susceptible (S) ≤8 µg/mL, Intermediate (I) = 16 µg/mL, Resistant (R) ≥32 µg/mL.[5]
-
Protocol 2: Checkerboard Synergy Assay
This protocol determines the synergistic effect of this compound in combination with another antibiotic against MRSA.[11][12]
Materials:
-
This compound stock solution
-
Second antibiotic stock solution (e.g., a beta-lactam)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
MRSA inoculum prepared as in Protocol 1
Procedure:
-
Plate Setup:
-
Dispense 50 µL of MHB into each well of a 96-well microtiter plate.
-
Along the x-axis, create serial two-fold dilutions of this compound.
-
Along the y-axis, create serial two-fold dilutions of the second antibiotic.
-
The final plate will contain a gradient of concentrations for both antibiotics, alone and in combination.
-
-
Inoculation:
-
Add 100 µL of the standardized MRSA inoculum (approximately 5 x 10⁵ CFU/mL) to each well.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Protocol 3: MRSA Biofilm Inhibition Assay
This protocol, using the crystal violet staining method, assesses the ability of this compound to inhibit biofilm formation.[2][13][14][15][16]
Materials:
-
This compound stock solution
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
MRSA isolate
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-Buffered Saline (PBS)
-
Plate reader
Procedure:
-
Inoculum Preparation:
-
Grow MRSA overnight in TSB.
-
Dilute the overnight culture 1:100 in TSB with 1% glucose.
-
-
Plate Preparation and Inoculation:
-
Add 100 µL of TSB with 1% glucose to each well of a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Add 100 µL of the diluted MRSA culture to each well. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours without shaking.
-
-
Biofilm Staining and Quantification:
-
Gently discard the planktonic cells and wash the wells twice with 200 µL of PBS.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition for each this compound concentration compared to the positive control.
-
Signaling Pathways and Mechanisms
Teicoplanin's Mechanism of Action on MRSA Cell Wall Synthesis
Teicoplanin, as a glycopeptide antibiotic, targets the biosynthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and shape.[3][8] Its primary mode of action is the inhibition of the transglycosylation and transpeptidation steps in peptidoglycan synthesis by binding with high affinity to the D-Ala-D-Ala termini of the pentapeptide precursors.[17][18][19] This sequestration of the building blocks of the cell wall prevents their incorporation into the growing peptidoglycan chain, leading to a weakened cell wall and eventual cell lysis.
Caption: Mechanism of this compound action on MRSA cell wall synthesis.
The Staphylococcus aureus Accessory Gene Regulator (agr) Quorum Sensing System
The agr quorum-sensing system is a key regulator of virulence in Staphylococcus aureus.[4][20][21][22] It controls the expression of a wide range of virulence factors in a cell-density-dependent manner. The system is comprised of two main transcripts, RNAII and RNAIII. The RNAII transcript encodes the components of the signaling pathway: AgrB, a transmembrane protein that processes the AgrD propeptide into an autoinducing peptide (AIP); AgrD, the propeptide itself; AgrC, a transmembrane sensor kinase that detects the AIP; and AgrA, a response regulator that, upon phosphorylation by AgrC, activates the transcription of both RNAII and RNAIII. RNAIII is the effector molecule that upregulates the expression of secreted virulence factors and downregulates surface-associated proteins. While the direct interaction of this compound with the agr system is an area of ongoing research, alterations in cell wall synthesis and cellular stress induced by antibiotics can indirectly influence quorum-sensing pathways.
Caption: The S. aureus agr quorum sensing pathway and potential influence of Teicoplanin.
Experimental Workflows
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for MRSA biofilm inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. static.igem.org [static.igem.org]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. Synergism Testing: Broth Microdilution Checkerboard and Broth Macrodilution Methods | Semantic Scholar [semanticscholar.org]
- 7. checkerboard microdilution method: Topics by Science.gov [science.gov]
- 8. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. Changes in Methodology and Breakpoints for Staphylococcus spp. Linezolid and Tedizolid Disk Diffusion Tests [clsi.org]
- 11. Synergy of β-Lactams with Vancomycin against Methicillin-Resistant Staphylococcus aureus: Correlation of Disk Diffusion and Checkerboard Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Crystal violet staining protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. ableweb.org [ableweb.org]
- 17. Teicoplanin as an Effective Alternative to Vancomycin for Treatment of MRSA Infection in Chinese Population: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Teicoplanin, a new antibiotic from Actinoplanes teichomyceticus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. content-assets.jci.org [content-assets.jci.org]
Application Note: Investigating the Efficacy of Teicoplanin in Bacterial Biofilm Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Teicoplanin is a glycopeptide antibiotic used for treating serious Gram-positive bacterial infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1] It is a complex of several related compounds, primarily the Teicoplanin A2-1 through A2-5 subtypes, which share a core structure but differ in their acyl side chains. This note focuses on the efficacy of the Teicoplanin complex against bacterial biofilms, a major challenge in clinical practice due to their inherent resistance to antimicrobial agents. While this document refers to Teicoplanin generally, it is important to note that most studies utilize the clinically available mixture rather than isolating specific components like A2-3. Bacteria within a biofilm can withstand antibiotic concentrations up to 1000 times higher than their free-floating (planktonic) counterparts.[2] This document provides an overview of Teicoplanin's mechanism, its variable efficacy against biofilms, and detailed protocols for in vitro evaluation.
Mechanism of Action Teicoplanin inhibits the synthesis of the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the polymerization and cross-linking of the peptidoglycan chains. The resulting disruption of cell wall integrity leads to bacterial cell lysis and death.[1]
Data on Teicoplanin Efficacy Against Biofilms
The effectiveness of Teicoplanin against bacterial biofilms is significantly lower than against planktonic bacteria and varies between species. High concentrations are often required, and in some cases, the antibiotic is largely ineffective at eradicating established biofilms.[3][4] Biofilm-positive MRSA isolates consistently show lower sensitivity to Teicoplanin compared to their biofilm-negative counterparts.[5]
Table 1: Summary of Teicoplanin Efficacy in Staphylococcal Biofilm Models
| Bacterial Species | Model | Key Findings | Citation |
|---|---|---|---|
| Staphylococcus aureus | In vitro | High concentrations (4-32 mg/L) are required to kill even planktonic cells. Efficacy against biofilms is significantly enhanced when combined with antimicrobial peptides like SAAP-148. | [3] |
| Staphylococcus epidermidis | In vitro | Teicoplanin was not effective in killing bacteria within established biofilms. Treatment was observed to increase the total biofilm biomass in some cases. | [4] |
| MRSA (clinical isolates) | In vitro | Biofilm-positive isolates exhibit significantly lower sensitivity rates to Teicoplanin (and other antibiotics) compared to biofilm-negative isolates. | [5] |
| MRSA & S. epidermidis | Polymicrobial Biofilm | In mixed biofilms, S. epidermidis acquired increased tolerance to Teicoplanin. |[6] |
While specific Minimum Biofilm Eradication Concentration (MBEC) values for Teicoplanin are not widely published, data on the pharmacodynamic targets for treating systemic (planktonic) MRSA infections highlight the high concentrations needed for efficacy, which are expected to be substantially higher for biofilm-associated infections.
Table 2: Pharmacodynamic Targets for Teicoplanin Against Planktonic MRSA Infections
| Parameter | Target Value | Indication | Citation |
|---|---|---|---|
| Trough Concentration (Cmin) | ≥ 20 µg/mL | Recommended for serious MRSA infections like bone/joint infections and endocarditis. | [7] |
| AUC24/MIC Ratio | ≥ 750 µg·h/mL | Correlates with a ~90% probability of microbiological eradication in MRSA infections. | [8] |
| AUC24/MIC Ratio | ≥ 900 µg·h/mL | Required to ensure a sufficient bacteriological response in patients with MRSA infections. | [9] |
| AUC/MIC Ratio | ~1500 | Needed to suppress the emergence of resistance in an in vitro model. | [10] |
AUC24 = Area Under the Concentration-Time Curve over 24 hours; MIC = Minimum Inhibitory Concentration.
Protocols for Evaluating Teicoplanin Efficacy in Biofilm Models
The following protocols describe standard in vitro methods for assessing the anti-biofilm activity of Teicoplanin.
Protocol: Biofilm Formation in a 96-Well Microtiter Plate
This method is used to generate consistent bacterial biofilms for subsequent testing.
Materials:
-
Selected bacterial strain (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212).
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose.
-
Sterile 96-well flat-bottom polystyrene microtiter plates.
-
Phosphate-buffered saline (PBS), sterile.
-
Spectrophotometer.
Procedure:
-
Prepare Inoculum: Inoculate the bacterial strain into 5 mL of TSB and incubate overnight at 37°C.
-
Standardize Culture: Dilute the overnight culture in fresh TSB + 1% glucose to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Add 200 µL of the standardized bacterial suspension to each well of the 96-well plate. Include wells with sterile broth only as negative controls.
-
Incubation: Cover the plate and incubate statically for 24 to 48 hours at 37°C. This allows bacteria to adhere to the surface and form a mature biofilm.
Protocol: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol assesses the concentration of Teicoplanin required to kill the cells within the pre-formed biofilm.
Materials:
-
Plates with pre-formed biofilms (from Protocol 1).
-
Teicoplanin stock solution of known concentration.
-
Fresh growth medium (TSB + 1% glucose).
-
Sterile PBS.
Procedure:
-
Remove Planktonic Cells: Carefully aspirate the medium from each well of the biofilm plate.
-
Wash: Gently wash each well twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria. Be careful not to dislodge the biofilm.
-
Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of Teicoplanin in fresh growth medium directly in a new 96-well plate. Concentrations should span a wide range (e.g., from 1024 µg/mL down to 2 µg/mL).
-
Challenge Biofilm: Transfer 200 µL of each Teicoplanin dilution to the corresponding wells of the washed biofilm plate. Add fresh medium without antibiotic to control wells.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Determine Viability: After incubation, assess the viability of the remaining biofilm using one of the quantification methods described below (Protocol 3B is recommended).
-
MBEC Determination: The MBEC is defined as the lowest concentration of Teicoplanin that results in the complete eradication or a significant (e.g., ≥3-log) reduction in viable cells compared to the untreated control.
Protocols: Biofilm Quantification
A. Crystal Violet (CV) Assay for Total Biomass
This assay measures the total biomass (cells and extracellular matrix) but does not distinguish between live and dead cells.
Materials:
-
Washed biofilm plate after treatment.
-
0.1% (w/v) Crystal Violet solution.
-
95% Ethanol or 33% Acetic Acid.
-
Microplate reader.
Procedure:
-
Wash: Gently wash the treated biofilm plate twice with PBS.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.
-
Staining: Aspirate the methanol and allow the plate to air dry. Add 200 µL of 0.1% Crystal Violet solution to each well and stain for 15 minutes at room temperature.
-
Wash: Remove the CV solution and wash the plate thoroughly with tap water until the runoff is clear.
-
Solubilization: Air dry the plate completely. Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye.
-
Reading: Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
B. XTT Assay for Metabolic Activity (Cell Viability)
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Washed biofilm plate after treatment.
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) solution.
-
Menadione solution.
-
PBS.
-
Microplate reader.
Procedure:
-
Wash: Gently wash the treated biofilm plate twice with 200 µL of PBS.
-
Prepare XTT Reagent: Prepare the XTT-menadione solution according to the manufacturer's instructions immediately before use. A typical solution consists of XTT (1 mg/mL in PBS) and menadione (10 mM in acetone), combined at a 200:1 ratio.
-
Incubation with Reagent: Add 100 µL of the XTT-menadione solution to each well.
-
Incubate: Cover the plate and incubate in the dark at 37°C for 2-5 hours. The incubation time may need optimization depending on the bacterial species.
-
Reading: Measure the absorbance of the colored formazan product at 492 nm (OD₄₉₂) using a microplate reader. Higher absorbance indicates greater metabolic activity and cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotic Resistance and Biofilm Formation of Enterococcus faecalis in Patient and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic microbicidal effect of cationic antimicrobial peptides and teicoplanin against planktonic and biofilm-encased Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inefficacy of vancomycin and teicoplanin in eradicating and killing Staphylococcus epidermidis biofilms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biofilm-producing ability of methicillin-resistant Staphylococcus aureus clinically isolated in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. Clinical efficacy and safety in patients treated with teicoplanin with a target trough concentration of 20 μg/mL using a regimen of 12 mg/kg for five doses within the initial 3 days - PMC [pmc.ncbi.nlm.nih.gov]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. Pharmacokinetic/pharmacodynamic analysis of teicoplanin in patients with MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Teicoplanin A2-3 as a Chiral Selector in Chromatographic Separations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Teicoplanin, a macrocyclic glycopeptide antibiotic, has emerged as a highly versatile and effective chiral selector for the separation of enantiomers in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[1][2][3] Its complex structure, featuring multiple stereogenic centers, peptide backbones, and carbohydrate moieties, provides a unique three-dimensional environment for chiral recognition.[4] Teicoplanin-based chiral stationary phases (CSPs), such as Chirobiotic T, and its aglycone form, Chirobiotic TAG, offer a broad range of selectivity for numerous classes of chiral compounds.[1][5]
These CSPs are known for their robustness and can be operated in multiple modes, including reversed-phase, normal-phase, and polar organic modes, providing flexibility in method development.[3][5] The primary mechanism of chiral recognition involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation within the macrocyclic cavity.[3][6] This document provides detailed application notes and protocols for the effective use of Teicoplanin A2-3 and its derivatives as chiral selectors.
Chiral Recognition Mechanism
The enantioselective recognition by this compound is a multifactorial process. The aglycone basket-like structure forms a cavity where one enantiomer of a racemic pair can fit more snugly than the other. The key interactions contributing to this differential binding are:
-
Hydrogen Bonding: The numerous hydroxyl, amide, and carboxyl groups on the teicoplanin molecule act as hydrogen bond donors and acceptors.[6]
-
π-π Interactions: The aromatic rings in the teicoplanin structure can engage in π-π stacking with aromatic moieties of the analyte.[6]
-
Steric Repulsion: The bulky nature of the macrocycle and its substituents creates steric hindrances that favor the binding of one enantiomer over the other.[1]
-
Inclusion Complexation: The hydrophobic cavity of the teicoplanin molecule can form inclusion complexes with nonpolar parts of the analyte.[7]
-
Ionic Interactions: As an amphoteric molecule, teicoplanin possesses both acidic and basic groups, allowing for ionic interactions with charged analytes, which can be modulated by the mobile phase pH.[3]
The combination and relative strength of these interactions determine the degree of separation between the enantiomers.
Caption: Chiral recognition mechanism of this compound.
Applications
Teicoplanin-based CSPs have demonstrated broad applicability in the separation of a wide array of chiral molecules, particularly those of pharmaceutical interest.
Key application areas include:
-
Amino Acids and Derivatives: Teicoplanin is an excellent choice for the chiral separation of both natural and unnatural amino acids and their derivatives.[5][8] The teicoplanin aglycone (TAG) version often shows enhanced selectivity for this class of compounds.[5]
-
Pharmaceuticals:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Profens and other acidic NSAIDs are well-resolved.
-
Beta-blockers: Enantiomers of aryloxyaminopropanol-type beta-blockers have been successfully separated.[9]
-
Quinolones: A chiral HPLC method has been developed for the enantiomeric resolution of quinolone antibiotics.[6]
-
Proton Pump Inhibitors (PPIs): Pantoprazole enantiomers have been separated using a teicoplanin aglycone stationary phase.[1]
-
Dihydropyrimidin-2(1H)-one (DHP) Esters: These compounds, some of which are A2B adenosine receptor antagonists, have been resolved on a TAG-based CSP.[10]
-
-
Other Bioactive Molecules: A variety of other biologically active compounds can be separated, highlighting the versatility of these CSPs.[1]
Data Presentation: Enantiomeric Separations
The following tables summarize quantitative data for the separation of various chiral compounds on Teicoplanin-based CSPs.
Table 1: Separation of Quinolones on Chirobiotic T [6]
| Quinolone | Mobile Phase Composition (MeOH:ACN:Water:TEA) | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| Gatifloxacin | 70:10:20:0.1 | 2.50 | 3.00 | 2.00 |
| Lomefloxacin | 60:30:10:0.1 | 4.50 | 4.50 | 1.95 |
| Ofloxacin | 50:30:20:0.1 | 6.00 | 6.00 | 2.25 |
| Norfloxacin | 70:10:20:0.1 | 1.50 | 2.86 | 1.80 |
Table 2: Separation of Pantoprazole on Chirobiotic TAG [1][11]
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Mobile Phase | Methanol / 0.1% Acetic Acid (60:40 v/v) | Methanol / 20mM Ammonium Acetate (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Temperature | 25°C | 10°C |
| Retention Factor (k'1) | 1.39 | 2.30 |
| Retention Factor (k'2) | 1.91 | 3.65 |
| Separation Factor (α) | 1.37 | 1.59 |
| Resolution (Rs) | 1.63 | 1.91 |
Table 3: Separation of Aryloxyaminopropanol Derivatives on Chirobiotic TAG [9]
| Compound | Mobile Phase (Methanol/Acetic Acid/Triethylamine) | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| Compound 1 | 100/0.025/0.017 (v/v/v) | 1.25 | 1.08 | 1.47 |
| Compound 2 | 100/0.025/0.017 (v/v/v) | 1.40 | 1.07 | 1.30 |
Experimental Protocols
This section provides generalized protocols for chiral separations using Teicoplanin-based CSPs. These should be adapted based on the specific analyte and desired separation outcome.
Protocol 1: Reversed-Phase HPLC Separation
This mode is suitable for polar and ionizable compounds, particularly amino acids.
-
Column: Chirobiotic T or Chirobiotic TAG, 5 µm, 250 x 4.6 mm.
-
Mobile Phase Preparation:
-
Instrumentation Setup:
-
Sample Preparation:
-
Dissolve the racemic sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Injection and Data Acquisition:
-
Inject 5-20 µL of the prepared sample.
-
Acquire data and determine retention times, separation factor, and resolution.
-
Protocol 2: Polar Organic Mode HPLC Separation
This mode is effective for a wide range of compounds and uses a polar organic solvent with small amounts of acidic and basic additives.
-
Column: Chirobiotic T or Chirobiotic TAG, 5 µm, 250 x 4.6 mm.
-
Mobile Phase Preparation:
-
Use a primary solvent such as methanol, ethanol, or acetonitrile.[3][5]
-
Add small percentages of an acid (e.g., acetic acid, formic acid) and a base (e.g., triethylamine) to improve peak shape and selectivity. A common starting point is 0.1% of each.[9]
-
For example: Methanol / Acetic Acid / Triethylamine (100 / 0.025 / 0.017 v/v/v).[9]
-
Degas the mobile phase.
-
-
Instrumentation Setup:
-
Flow Rate: 0.5 - 1.5 mL/min.[9]
-
Column Temperature: 20 - 40°C.
-
Detection: UV detector at a suitable wavelength.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample.
-
-
Injection and Data Acquisition:
-
Inject 5-20 µL of the sample and acquire data.
-
Experimental Workflow and Logic
The following diagrams illustrate a typical experimental workflow for chiral method development and the logical relationship between chromatographic modes and mobile phase selection.
Caption: A typical workflow for method development.
Caption: Logic of mobile phase selection for different modes.
Conclusion
This compound and its aglycone derivative are powerful and versatile chiral selectors for chromatographic separations. Their ability to operate in multiple chromatographic modes provides a high degree of flexibility for method development, making them suitable for a wide range of chiral compounds, from amino acids to complex drug molecules. By understanding the underlying chiral recognition mechanisms and systematically optimizing chromatographic parameters, researchers can develop robust and efficient enantioselective methods for both analytical and preparative applications.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Capillary electrophoretic enantiomeric separations using the glycopeptide antibiotic, teicoplanin | Semantic Scholar [semanticscholar.org]
- 3. agilent.com [agilent.com]
- 4. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Studying Bacterial Cell Wall Synthesis Using Teicoplanin A2-3 as a Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic that serves as a vital tool in combating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its efficacy lies in its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for bacterial viability. Teicoplanin achieves this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby obstructing the transglycosylation and transpeptidation reactions crucial for cell wall assembly.[3][4]
The teicoplanin complex consists of several components, with the A2 group being the most abundant. Teicoplanin A2 is a mixture of five closely related lipoglycopeptides (A2-1 to A2-5) that differ in the fatty acid side chain attached to the glucosamine moiety. This structural variability influences their physicochemical properties and biological activity. Teicoplanin A2-3, in particular, possesses a linear C10 fatty acid chain.[5][6]
This application note provides detailed protocols for utilizing this compound as a specific probe to investigate bacterial cell wall synthesis. The methodologies outlined here are designed to enable researchers to assess bacterial susceptibility, quantify the inhibition of peptidoglycan synthesis in vitro, and visualize the antibiotic's target at the cellular level using fluorescence microscopy.
Data Presentation
The following tables summarize key quantitative data for Teicoplanin, providing a reference for its biological activity.
Table 1: Binding Affinity and Inhibitory Concentrations of Teicoplanin
| Parameter | Value | Target/System | Reference(s) |
| Binding Affinity (Kd) | 91 ± 7 nM | Lys-D-Ala-D-Ala peptide fusion | [7] |
| IC50 | 40 µg/mL | Cell-free peptidoglycan synthesis (Bacillus stearothermophilus) | [8] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Teicoplanin
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | 0.38 - 2.00 | - | - | [2] |
| Staphylococcus aureus (MRSA) | ≤ 2 | - | - | [9] |
| Enterococcus faecalis | - | - | 0.25 | [1] |
Experimental Protocols
Bacterial Growth Inhibition Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of this compound against Staphylococcus aureus using the broth microdilution method, following CLSI guidelines.
Materials:
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution. Further dilute in CAMHB to achieve a working stock solution.
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
In Vitro Peptidoglycan Synthesis Inhibition Assay
This protocol describes a cell-free assay to measure the inhibition of peptidoglycan synthesis by this compound using radiolabeled precursors. This method is adapted from established procedures for studying peptidoglycan biosynthesis inhibitors.[8][10]
Materials:
-
This compound
-
Bacterial membrane preparation (source of peptidoglycan synthesis enzymes, e.g., from Bacillus stearothermophilus or E. coli)
-
Radiolabeled peptidoglycan precursor, such as UDP-N-acetylglucosamine, [¹⁴C] (UDP-[¹⁴C]GlcNAc)
-
Unlabeled UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filter paper (e.g., Whatman 3MM)
-
Trichloroacetic acid (TCA), 5% (w/v)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction buffer
-
Bacterial membrane preparation
-
UDP-MurNAc-pentapeptide
-
Varying concentrations of this compound (and a no-inhibitor control).
-
-
Pre-incubation: Pre-incubate the reaction mixtures at the optimal temperature for the enzymes (e.g., 30-37°C) for 5-10 minutes.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled substrate, UDP-[¹⁴C]GlcNAc.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold 5% TCA.
-
Precipitation and Washing:
-
Incubate the tubes on ice for 30 minutes to allow for the precipitation of high-molecular-weight peptidoglycan.
-
Spot the contents of each tube onto a labeled filter paper.
-
Wash the filter papers multiple times with cold 5% TCA to remove unincorporated radiolabeled precursors.
-
Perform a final wash with ethanol or acetone to dry the filters.
-
-
Quantification:
-
Place each dried filter paper into a scintillation vial.
-
Add scintillation fluid and vortex.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the no-inhibitor control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Fluorescent Labeling of this compound
This protocol describes the labeling of this compound with a fluorescein isothiocyanate (FITC) or another amine-reactive fluorescent dye (e.g., an NHS-ester dye). Teicoplanin has a primary amine group that can be targeted for labeling.[7][11]
Materials:
-
This compound
-
Fluorescein isothiocyanate (FITC) or an NHS-ester-activated fluorescent dye (e.g., FITC-NHS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cutoff.
-
Lyophilizer (optional)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in the labeling buffer to a concentration of 1-5 mg/mL.
-
Prepare Fluorescent Dye Solution: Immediately before use, dissolve the FITC or NHS-ester dye in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Slowly add a 5- to 10-fold molar excess of the dissolved fluorescent dye to the this compound solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the fluorescently labeled this compound from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Alternatively, dialyze the reaction mixture against PBS to remove the free dye.
-
-
Characterization and Storage:
-
Confirm the successful labeling by measuring the absorbance of the conjugate at the excitation maximum of the fluorophore and at 280 nm.
-
The purified, labeled this compound can be stored at -20°C, protected from light. Lyophilization can be used for long-term storage.
-
Fluorescence Microscopy of Bacterial Cell Wall Labeling
This protocol outlines the use of fluorescently labeled this compound to visualize the bacterial cell wall of Staphylococcus aureus.
Materials:
-
Fluorescently labeled this compound (from Protocol 3)
-
Staphylococcus aureus culture
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Procedure:
-
Bacterial Culture: Grow S. aureus in a suitable broth medium to the mid-logarithmic phase of growth.
-
Cell Preparation:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cells twice with PBS to remove any residual media components.
-
Resuspend the cells in PBS to an appropriate density for microscopy.
-
-
Labeling:
-
Add the fluorescently labeled this compound to the bacterial suspension at a final concentration typically in the range of 0.5 to 5 µg/mL. The optimal concentration should be determined empirically.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Washing:
-
Centrifuge the labeled cells to pellet them.
-
Carefully remove the supernatant containing unbound probe.
-
Wash the cells twice with PBS to reduce background fluorescence.
-
-
Microscopy:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Place a small drop of the cell suspension onto a microscope slide and cover with a coverslip.
-
Visualize the labeled bacteria using a fluorescence microscope. Capture both bright-field and fluorescence images. The fluorescent signal should localize to the bacterial cell periphery and septa, where active cell wall synthesis occurs.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this application note.
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for fluorescent labeling of this compound.
Caption: Workflow for fluorescence microscopy of bacterial cell wall labeling.
References
- 1. Continuous Fluorescence Assay for Peptidoglycan Glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic/pharmacodynamic analysis of teicoplanin in patients with MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Prospects for novel inhibitors of peptidoglycan transglycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Application of Fluorescent Teixobactin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Teicoplanin, a new antibiotic from Actinoplanes teichomyceticus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical efficacy and safety in patients treated with teicoplanin with a target trough concentration of 20 μg/mL using a regimen of 12 mg/kg for five doses within the initial 3 days - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]
Teicoplanin A2-3: Application Notes and Protocols for Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic derived from the bacterium Actinoplanes teichomyceticus.[1][2] It is a complex mixture of several compounds, with Teicoplanin A2 being the main group of active components. Teicoplanin A2 is further composed of five major lipoglycopeptides (A2-1 through A2-5), which differ by the acyl side chains attached to their glucosamine moiety.[2][3][4] Teicoplanin A2-3 is one of these major, highly potent analogs.[1] The antibiotic exhibits bactericidal activity exclusively against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[5][6] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[6][7]
These notes provide essential information for the formulation and experimental use of this compound in a research setting.
Product Specifications and Formulation
Proper handling and formulation of this compound are critical for maintaining its stability and ensuring reproducible experimental results. This compound is typically supplied as a crystalline solid or powder.[8]
Table 1: Properties and Formulation of this compound
| Property | Data | Citations |
| Molecular Formula | C₈₈H₉₇Cl₂N₉O₃₃ | [1][9] |
| Molecular Weight | 1879.7 g/mol | [1][9] |
| Appearance | White to light yellowish-white powder/solid | [5][10] |
| Long-Term Storage | Store solid form at -20°C; stable for ≥ 4 years. | [1][8] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1][5][9] Poor solubility in water.[1] | [1][5][9] |
| Stock Solution Prep. | Prepare a stock solution in DMSO (e.g., at ~0.15 mg/mL).[8] Purge with an inert gas. Store stock solutions at -20°C. | [8] |
| Aqueous Solution Prep. | For experiments, further dilute the stock solution into aqueous buffers (e.g., PBS).[8] Alternatively, dissolve directly in PBS (pH 7.2) at up to ~0.25 mg/mL. Aqueous solutions are not recommended for storage for more than one day.[8] | [8] |
Mechanism of Action
Teicoplanin targets the late stages of peptidoglycan synthesis, a process essential for maintaining the integrity of the bacterial cell wall.[11] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide precursors used to build the peptidoglycan layer.[6][7] This binding sterically hinders the two crucial final steps of cell wall construction:
-
Transglycosylation (Polymerization): The bulky teicoplanin-precursor complex prevents peptidoglycan polymerase enzymes from adding new subunits to the growing glycan chains.[7][11]
-
Transpeptidation (Cross-linking): The binding also blocks transpeptidase enzymes from creating the peptide cross-links that give the cell wall its structural rigidity.[7][11]
The disruption of this process leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.[7]
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. toku-e.com [toku-e.com]
- 6. Teicoplanin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. droracle.ai [droracle.ai]
Application Notes and Protocols for Testing Teicoplanin A2-3 Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic used in the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors.[2][3] This prevents the transglycosylation and transpeptidation reactions necessary for cell wall construction, ultimately leading to bacterial cell death.[2][3] The emergence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant strains.[4]
These application notes provide detailed protocols for assessing the synergistic activity of Teicoplanin A2-3, a major component of the teicoplanin complex[1][5], in combination with other antibiotics. The described methods—the checkerboard assay, time-kill curve assay, and E-test synergy test—are standard in vitro techniques to determine if the combined effect of two antimicrobial agents is greater than the sum of their individual effects.
Mechanism of Action of Teicoplanin
Teicoplanin acts by inhibiting the polymerization of peptidoglycan, a critical component of the bacterial cell wall.[1] It specifically binds to the D-Ala-D-Ala moiety of the growing peptidoglycan chain, sterically hindering the transglycosylase and transpeptidase enzymes.[2][3] This action disrupts the integrity of the cell wall, leading to cell lysis.
Caption: Mechanism of action of this compound.
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro synergy of two antimicrobial agents.[6][7] It involves a two-dimensional dilution of the antibiotics in a microtiter plate to determine the minimal inhibitory concentration (MIC) of each drug alone and in combination.
Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent at a concentration 100 times the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Use a 96-well microtiter plate.
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well.
-
Create a two-dimensional serial dilution of the antibiotics. Add decreasing concentrations of this compound along the y-axis (rows) and decreasing concentrations of the second antibiotic along the x-axis (columns).
-
The final volume in each well after adding the bacterial inoculum will be 100 µL.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial inoculum.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading the Results: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Caption: Workflow for the Checkerboard Assay.
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bacterial killing by antimicrobial agents alone and in combination over time.[8][9]
Protocol:
-
Preparation of Cultures: Grow the test organism overnight in MHB. Dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Test Tubes Preparation: Prepare tubes containing MHB with the following:
-
No antibiotic (growth control)
-
This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Second antibiotic alone (at a clinically relevant concentration)
-
Combination of this compound and the second antibiotic
-
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots in sterile saline and plate them on Mueller-Hinton Agar. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each condition.
-
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[8]
-
Indifference: A < 2 log10 change in CFU/mL at 24 hours by the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared to the most active single agent.
-
Caption: Workflow for the Time-Kill Curve Assay.
E-test Synergy Test
The E-test (epsilometer test) is a gradient diffusion method that can be adapted to assess antibiotic synergy.[9][10]
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab it evenly onto a Mueller-Hinton Agar plate.
-
Application of E-test Strips:
-
Place an E-test strip for the first antibiotic on the agar surface.
-
After 1 hour of pre-diffusion at room temperature, remove the strip.
-
Place an E-test strip for this compound at a 90-degree angle to the impression of the first strip, with the MIC scales intersecting at the respective MIC values.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: Observe the inhibition ellipses. The intersection of the inhibition ellipse with each E-test strip gives the MIC of that drug in the presence of the other.
-
Data Analysis: Calculate the FIC Index as described for the checkerboard assay.
-
Interpretation of Results: Interpret the FICI as described for the checkerboard assay.
Data Presentation
The following tables summarize potential synergistic combinations of Teicoplanin with other antibiotics based on published literature.
Table 1: Checkerboard Assay Results for Teicoplanin Synergy
| Combination Antibiotic | Test Organism | FIC Index (Average) | Interpretation |
| Imipenem | Hetero-VRSA | 0.113 | Synergy[11] |
| Panipenem | Hetero-VRSA | 0.124 | Synergy[11] |
| Meropenem | Hetero-VRSA | 0.163 | Synergy[11] |
| Flomoxef | Hetero-VRSA | 0.230 | Synergy[11] |
| Sulbactam/Ampicillin | Hetero-VRSA | 0.264 | Synergy[11] |
| Cefoselis | Hetero-VRSA | 0.388 | Synergy/Additive[11] |
| Tigecycline | M. abscessus | < 0.5 | Synergy[12][13] |
| Cefotaxime | Oxacillin-resistant Staphylococcus spp. | Synergy/Partial Synergy | Synergy[14] |
| Ofloxacin | Oxacillin-resistant Staphylococcus spp. | Additive/Indifferent | Additive/Indifferent[14] |
| Meropenem | S. aureus | Additive/Synergy | Additive/Synergy[10] |
| Ciprofloxacin | S. aureus | Additive/Synergy | Additive/Synergy[10] |
| Moxifloxacin | S. aureus | Additive/Synergy | Additive/Synergy[10] |
Table 2: Time-Kill Assay Results for Teicoplanin Synergy
| Combination Antibiotic | Test Organism | Observation | Interpretation |
| Gentamicin | Enterococci | ≥ 2 log10 decrease in CFU/mL vs. Teicoplanin alone in 75% of isolates | Synergy[8] |
| Gentamicin | S. aureus | ≥ 2 log10 decrease in CFU/mL vs. Teicoplanin alone in 70% of isolates | Synergy[8] |
| Gentamicin | Coagulase-negative staphylococci | ≥ 2 log10 decrease in CFU/mL vs. Teicoplanin alone in 50% of isolates | Synergy[8] |
| Cefotaxime | Oxacillin-resistant Staphylococcus spp. | Static action, no significant bactericidal effect | Indifference[14] |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of this compound synergy with other antibiotics. The checkerboard assay offers a high-throughput method for initial screening, while the time-kill curve assay provides dynamic information on the bactericidal or bacteriostatic nature of the interaction. The E-test synergy test presents a simpler, alternative method for synergy assessment. The selection of the most appropriate method will depend on the specific research question and available resources. The provided data on known synergistic combinations can guide the selection of potential partner antibiotics for future studies. Careful and standardized execution of these protocols is crucial for generating reliable and reproducible data to inform the development of novel combination therapies to combat antibiotic resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Synergistic microbicidal effect of cationic antimicrobial peptides and teicoplanin against planktonic and biofilm-encased Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergy study of vancomycin or teicoplanin plus gentamicin against enterococci, Staphylococcus aureus and coagulase-negative staphylococci by time-kill method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fibercellsystems.com [fibercellsystems.com]
- 10. An in vitro investigation of synergy or antagonism between antimicrobial combinations against isolates from bacterial keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Combination effect of teicoplanin and various antibiotics against hetero-VRSA and VRSA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. Antimicrobial interactions (synergy) of teicoplanin with two broad-spectrum drugs (cefotaxime, ofloxacin) tested against gram-positive isolates from Germany and the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of Teicoplanin A2-3 Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Teicoplanin A2-3, a key component of the teicoplanin complex, is a potent lipoglycopeptide antibiotic with significant activity against a broad spectrum of Gram-positive bacteria. However, its utility in a research setting is often hampered by its poor aqueous solubility and tendency to self-aggregate. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome these challenges and ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide: Common Solubility Issues and Solutions
Researchers often encounter difficulties in dissolving and maintaining the solubility of this compound in common laboratory buffers. This guide addresses the most frequent issues with practical solutions.
Problem 1: this compound powder does not dissolve in aqueous buffers (e.g., PBS, Tris-HCl, HEPES).
Cause: this compound is a lipophilic molecule with inherently low water solubility. Direct dissolution in aqueous buffers is often unsuccessful, leading to suspension or precipitation.
Solution:
-
Primary Dissolution in Organic Solvents: First, dissolve this compound in a small amount of a compatible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with many biological assays at low final concentrations. Other suitable solvents include dimethylformamide (DMF), ethanol, and methanol.[1][2]
-
Stepwise Dilution: After complete dissolution in the organic solvent, slowly add the aqueous buffer of choice to the concentrated stock solution with gentle vortexing or mixing. This gradual dilution helps to prevent immediate precipitation.
-
Sonication: If precipitates form during dilution, brief sonication in a water bath can aid in redissolving the compound.
-
Warming: Gentle warming of the solution (e.g., to 37°C) can also enhance solubility.[2]
Problem 2: The this compound solution appears cloudy or forms a gel-like substance over time.
Cause: this compound has a strong tendency to self-associate and form micelles or larger aggregates in aqueous solutions, particularly at concentrations exceeding 1 mg/mL.[3][4] This aggregation can lead to a cloudy appearance and, in more concentrated solutions, gel formation.[3][5]
Solution:
-
Work with Lower Concentrations: Whenever possible, prepare and use this compound solutions at concentrations below 1 mg/mL to minimize aggregation.[3][6]
-
Use of a Chaotropic Agent: For certain applications where higher concentrations are necessary and the experimental system allows, the addition of a chaotropic agent like 6 M Guanidinium Hydrochloride (GuHCl) can effectively disrupt aggregates and improve solubility.[3]
-
Fresh Preparation: Prepare this compound solutions fresh before each experiment to avoid issues related to long-term instability and aggregation in solution.
-
Appropriate Storage: If short-term storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Problem 3: Inconsistent results are observed in biological assays.
Cause: The formation of this compound aggregates can lead to an inaccurate estimation of the effective monomeric concentration, resulting in poor reproducibility of experimental data. The aggregated form may have altered biological activity.
Solution:
-
Control for Aggregation: Be aware of the critical aggregation concentration (around 1 mg/mL) and design experiments accordingly.
-
Inclusion of Surfactants: The addition of a low concentration of a non-ionic surfactant, such as Tween® 20 (polysorbate 20), may help to stabilize the monomeric form of this compound and prevent its adsorption to plasticware, although specific protocols for this compound are not widely documented. A study on oritavancin, another glycopeptide, showed that 0.002% polysorbate 80 was used to prevent binding to plasticware during susceptibility testing.[7]
-
Filtration: For critical applications, filtering the final working solution through a 0.22 µm syringe filter can remove any undissolved particles or large aggregates.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Gently vortex or sonicate the tube until the powder is completely dissolved. The solution should be clear and free of any visible particles.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -20°C, it is recommended to use the solution within one month; at -80°C, it can be stable for up to six months.[2]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: While gently vortexing, slowly add the DMSO stock solution to the desired volume of pre-warmed (if necessary) aqueous buffer (e.g., PBS, pH 7.4) to achieve the final working concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
Inspection: Visually inspect the working solution for any signs of precipitation. If the solution is cloudy, brief sonication may help.
-
Immediate Use: Use the freshly prepared working solution immediately for best results.
Quantitative Data Summary
| Solvent/Buffer | pH | Temperature (°C) | Solubility | Notes |
| Water | - | - | Poorly soluble | [1] |
| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~0.25 mg/mL | Aggregation may occur at higher concentrations. |
| DMSO | - | Not Specified | >10 mg/mL | [2] A common solvent for preparing stock solutions. |
| DMF | - | Not Specified | Soluble | [1][2] |
| Ethanol | - | Not Specified | Soluble | [1][2] |
| Methanol | - | Not Specified | Soluble | [1][2] |
| 6 M Guanidinium Hydrochloride | - | Not Specified | Soluble | Disrupts aggregates, making it more soluble.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving this compound in aqueous buffers?
A1: While specific solubility data across a wide pH range is limited, reconstituted solutions of teicoplanin for clinical use have a pH between 7.2 and 7.8.[8] A study also mentions preparing teicoplanin samples in a phosphate-chloride buffered saline solution at a pH of approximately 6.8.[3][4] It is generally recommended to work within a neutral to slightly alkaline pH range (pH 6.8-7.8) for better solubility and stability.
Q2: How does temperature affect the solubility of this compound?
A2: Generally, increasing the temperature can enhance the solubility of most compounds. Gentle warming to 37°C can aid in the dissolution of this compound.[2] However, prolonged exposure to high temperatures may degrade the compound. For storage, reconstituted solutions are more stable at refrigerated temperatures (2-8°C). A study on teicoplanin infusions found them to be chemically stable for up to 6 days at 4°C.[9]
Q3: Can I use buffers other than PBS, such as Tris-HCl or HEPES?
A3: Yes, Tris-HCl and HEPES are commonly used biological buffers and should be suitable for preparing working solutions of this compound, provided the primary dissolution is performed in an appropriate organic solvent. One study mentions the use of Tris buffer at pH 9.5 in an identification test for a related compound where teicoplanin was also mentioned.[9] The choice of buffer should be guided by the specific requirements of your experiment, including the desired pH and potential interactions of the buffer components with your system.
Q4: What is the best way to store this compound solutions?
A4: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C.[1] Concentrated stock solutions in DMSO should be stored in small, single-use aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months) to minimize degradation from repeated freeze-thaw cycles.[2] Aqueous working solutions should be prepared fresh before use and are generally not recommended for storage.
Q5: How can I be sure that my this compound is in its monomeric, active form?
A5: Working at concentrations below the critical aggregation concentration of approximately 1 mg/mL is the most practical way to favor the monomeric form.[3][6] If you suspect aggregation is affecting your results, you can try preparing a fresh solution at a lower concentration or, if the experiment allows, use a chaotropic agent like 6 M GuHCl to disrupt aggregates.[3]
Visualizing Experimental Workflows
To further clarify the recommended procedures, the following diagrams illustrate the key workflows for dissolving this compound and troubleshooting common solubility issues.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative hydrodynamic and nanoscale imaging study on the interactions of teicoplanin-A2 and bovine submaxillary mucin as a model ocular mucin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medicines.org.uk [medicines.org.uk]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Optimizing LC-MS/MS for Teicoplanin A2-3 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Teicoplanin A2-3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the key precursor and product ions for the detection of this compound?
A1: For the detection of this compound, the doubly charged precursor ion [M+2H]²⁺ is commonly used. The specific mass-to-charge ratios (m/z) for precursor and product ions may vary slightly depending on the instrument and calibration, but representative values are:
It is crucial to optimize these values on your specific instrument for maximum sensitivity.
Q2: What is a suitable internal standard (IS) for this compound analysis?
A2: Due to the lack of a commercially available deuterated Teicoplanin, other compounds are used as internal standards. Vancomycin is a commonly used internal standard for Teicoplanin analysis.[1][3] Another option that has been successfully implemented is Ristocetin.[4] Daptomycin has also been described as a suitable internal standard.[5] The choice of IS should be validated to ensure it does not interfere with the analyte and effectively compensates for matrix effects and instrument variability.
Q3: What are typical sample preparation methods for plasma or serum samples?
A3: A common and effective method for preparing plasma or serum samples for this compound analysis is protein precipitation.[6] This typically involves adding a precipitating agent like acetonitrile to the sample, followed by vortexing and centrifugation to pellet the proteins.[1][3] The clear supernatant is then diluted and injected into the LC-MS/MS system.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination | Implement a column wash step between injections. Regularly flush the column with a strong solvent. |
| Inappropriate Mobile Phase pH | Teicoplanin is a glycopeptide antibiotic, and the mobile phase pH can significantly impact its retention and peak shape. Acidic mobile phases, often containing 0.1% formic acid, are commonly used to ensure analytes are in their protonated forms for good ionization in positive ESI mode.[7][8] Experiment with slight adjustments to the formic acid concentration. |
| Secondary Interactions with Column | Even with end-capped columns, residual silanol groups can cause peak tailing. Ensure the mobile phase has sufficient ionic strength or consider a different column chemistry. |
Issue 2: Low Sensitivity or Weak Signal Intensity
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature.[3] Teicoplanin responds well to positive ion ESI.[2] |
| Inefficient Fragmentation | Optimize the collision energy (CE) and other tandem MS parameters (e.g., Q1 and Q3 pre-bias voltages).[3] This is critical for achieving a high abundance of the desired product ion. |
| Matrix Effects | Matrix components co-eluting with this compound can suppress its ionization.[9] Improve sample clean-up, for example, by using solid-phase extraction (SPE).[2] Also, ensure chromatographic separation from major interfering matrix components. |
| Poor Analyte Recovery | Evaluate the efficiency of your sample preparation method. Inefficient protein precipitation or analyte adsorption to labware can lead to low recovery. |
Issue 3: High Background Noise or Interferences
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents.[10] |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover.[10] If observed, improve the needle wash method in the autosampler and/or the column wash between injections. |
| Co-eluting Interferences | Optimize the chromatographic gradient to better separate this compound from interfering compounds. A longer gradient or a different organic modifier might be necessary. |
Experimental Protocols & Data
Optimized LC-MS/MS Parameters for this compound
The following table summarizes typical LC-MS/MS parameters that can be used as a starting point for method development.
| Parameter | Value | Reference |
| LC Column | C18 Reverse Phase (e.g., 2.7 µm, 50.0 x 3.0 mm) | [3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [1] |
| Flow Rate | 0.3 - 0.5 mL/min | [3][7] |
| Column Temperature | 40°C | [3] |
| Injection Volume | 5 µL | [3] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [2] |
| Precursor Ion (m/z) | 940.40 | [3] |
| Product Ion (m/z) | 316.20 | [3] |
| Collision Energy (V) | -18.0 | [3] |
| Q1 Pre-bias (V) | -34.0 | [3] |
| Q3 Pre-bias (V) | -21.0 | [3] |
Sample Preparation Protocol: Protein Precipitation
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 35 µL of the internal standard solution (e.g., vancomycin at 100 mg/L).[3]
-
Add 500 µL of acetonitrile to precipitate the proteins.[1][3]
-
Vortex the tube for 1 minute.[3]
-
Centrifuge at 10,000 rpm for 5 minutes.[3]
-
Transfer 100 µL of the clear supernatant to a new vial.[3]
-
Add 200 µL of mobile phase A (e.g., 0.1% formic acid in water).[3]
-
Vortex for 10 seconds and inject into the LC-MS/MS system.[3]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationships in LC-MS/MS troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Simultaneous Determination of Active Clinical Components of Teicoplanin and Ramoplanin in Environmental Water by LC-MS/MS Coupled With Cascade Elution [frontiersin.org]
- 3. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Therapeutic drug monitoring of teicoplanin using an LC-MS/MS method: Analysis of 421 measurements in a naturalistic clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct injection LC-MS/MS method for the determination of teicoplanin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Therapeutic drug monitoring of glycopeptide antimicrobials: An overview of liquid chromatography-tandem mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
Technical Support Center: Interpreting Complex Chromatograms of Teicoplanin Components
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of Teicoplanin. Teicoplanin is a complex glycopeptide antibiotic composed of several related components, making its chromatographic analysis challenging. This guide addresses common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is Teicoplanin and why is its chromatographic analysis complex?
Teicoplanin is a glycopeptide antibiotic used to treat serious Gram-positive bacterial infections.[1][2] It is not a single compound but a mixture of five major components (A2-1 to A2-5) and four minor components (RS-1 to RS-4).[1][3][4] All components share a common core glycopeptide structure, Teicoplanin A3-1, but differ in the fatty acyl side chains attached to the N-acyl-β-D-glucosamine moiety.[1][4] This structural similarity between the components makes their separation by chromatography challenging, often resulting in poor resolution and co-elution.[5]
Q2: Which are the main components of Teicoplanin that I should expect to see in my chromatogram?
The main components of Teicoplanin are designated as A2-1, A2-2, A2-3, A2-4, and A2-5.[6][7] Additionally, a hydrolysis product, A3-1, may also be present.[5] The relative abundance of these components can vary between different batches and manufacturers.
Q3: What are the typical chromatographic methods used for Teicoplanin analysis?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column is the most common method for Teicoplanin analysis.[5][8][9] Detection is typically performed using ultraviolet (UV) absorbance at around 220 nm or 240 nm.[10][11] More advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are also used for more sensitive and specific quantification of the individual components.[12][13][14]
Troubleshooting Guides
Issue 1: Poor Resolution Between Teicoplanin Components
Poor separation between the closely related Teicoplanin components is a frequent issue.
Symptoms:
-
Overlapping peaks.
-
Inability to accurately quantify individual components.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. A common mobile phase consists of a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic solvent like acetonitrile or methanol.[9][10] Adjusting the gradient, pH, or the organic solvent ratio can significantly improve resolution. For instance, a shallow gradient of acetonitrile is often employed.[9] |
| Suboptimal Column Chemistry | While C18 columns are standard, experimenting with different stationary phase chemistries (e.g., C8, Phenyl-Hexyl) might provide better selectivity for the Teicoplanin components.[5] |
| Incorrect Flow Rate or Temperature | Lowering the flow rate can sometimes enhance separation. Optimizing the column temperature can also affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing resolution. |
Issue 2: Peak Splitting
A single Teicoplanin component appearing as two or more peaks can lead to inaccurate quantification.
Symptoms:
-
A single peak appears as a doublet or has a distinct shoulder.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.[15] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[15] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Void or Contamination | A void at the head of the column or contamination can cause the sample to travel through different paths, resulting in split peaks.[16][17] If this is suspected, reversing and flushing the column (if the manufacturer allows) or replacing the column may be necessary. |
| Mobile Phase pH close to Analyte pKa | If the mobile phase pH is close to the pKa of a functional group on the Teicoplanin molecule, it can exist in both ionized and non-ionized forms, leading to peak splitting.[16] Ensure the mobile phase is adequately buffered at a pH at least 2 units away from the analyte's pKa. |
Logical Workflow for Troubleshooting Peak Splitting
Data Presentation
Table 1: Typical Retention Times of Major Teicoplanin Components
The following table provides an example of typical retention times for the major Teicoplanin components obtained using a C18 column with a gradient elution of acetonitrile and a phosphate buffer. Actual retention times will vary depending on the specific chromatographic conditions.
| Component | Retention Time (minutes) |
| A3-1 | ~8.5 |
| A2-1 | ~12.2 |
| A2-2 | ~15.8 |
| A2-3 | ~16.5 |
| A2-4 | ~19.1 |
| A2-5 | ~20.3 |
Data is illustrative and based on typical elution profiles. Actual retention times are method-dependent.
Experimental Protocols
Protocol 1: Sample Preparation for Teicoplanin Analysis from Plasma
This protocol describes a common method for extracting Teicoplanin from plasma samples.
-
Protein Precipitation:
-
To 200 µL of plasma, add 400 µL of cold acetonitrile to precipitate the proteins.[10]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 600 µL of chloroform to the supernatant to remove lipids.[10]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Final Sample:
-
Carefully collect the upper aqueous layer containing the Teicoplanin.
-
This sample is now ready for injection into the HPLC system.
-
Experimental Workflow for Sample Preparation and HPLC Analysis
References
- 1. Teicoplanin - Wikipedia [en.wikipedia.org]
- 2. Teicoplanin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC quantitation of the six main components of teicoplanin in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. iomcworld.org [iomcworld.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - ProQuest [proquest.com]
- 11. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure Analysis Strategy of Teicoplanin Components Based on High Performance Liquid Chromatography-Quadrupole/Time of Flight Mass Spectrometry [journal11.magtechjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. phenomenex.blog [phenomenex.blog]
- 17. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Managing potential cytotoxicity of Teicoplanin A2-3 in cell-based assays
Welcome to the technical support center for managing the potential cytotoxicity of Teicoplanin A2-3 in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Teicoplanin is a glycopeptide antibiotic used to treat serious Gram-positive bacterial infections.[1] It is a mixture of several components, with this compound being one of the major constituents.[2] Its antibacterial mechanism of action is the inhibition of peptidoglycan polymerization, which disrupts the synthesis of the bacterial cell wall, leading to cell death.[1][2]
Q2: Does this compound exhibit cytotoxicity towards eukaryotic cells?
Yes, Teicoplanin can exhibit cytotoxic effects on eukaryotic cells, but typically at concentrations much higher than those used for antibacterial purposes in clinical settings.[1] Interestingly, some studies have reported a dual effect: at low concentrations, Teicoplanin can induce cell proliferation, while at higher concentrations, it becomes cytotoxic in a dose-dependent manner.[1]
Q3: What concentrations of this compound are considered cytotoxic?
The cytotoxic concentrations of Teicoplanin are cell-line specific. For example, in one study using an MTT assay, cytotoxicity was observed at concentrations over 2000 µg/mL for CHO cells, 6000 µg/mL for MCF-7 cells, and 400 µg/mL for Jurkat cells after a 24-hour exposure.[1] Another study on human pancreatic cells (hTERT-HPNE) showed a dose-dependent decrease in cell viability at concentrations ranging from 0.218 to 7 mg/mL.[3]
Q4: What is the likely mechanism of this compound cytotoxicity in eukaryotic cells?
While the exact mechanism is not fully elucidated for this compound, evidence from related glycopeptide antibiotics and other bactericidal agents suggests a potential mechanism involving mitochondrial dysfunction. This can include the generation of reactive oxygen species (ROS), a reduction in mitochondrial membrane potential, and the subsequent induction of apoptosis (programmed cell death).[4][5]
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity at low concentrations of this compound.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to Teicoplanin. Ensure that the concentrations used are appropriate for your specific cell line by performing a dose-response curve.
-
Possible Cause 2: Solvent Toxicity. If using a solvent like DMSO to dissolve Teicoplanin, ensure the final concentration of the solvent in the culture medium is non-toxic to your cells. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Possible Cause 3: Contamination. Check for mycoplasma or other contaminants in your cell culture, as this can sensitize cells to cytotoxic agents.
Issue 2: Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH).
-
Possible Cause 1: Different Cellular Mechanisms Measured. MTT assays measure metabolic activity, which can be affected by mitochondrial dysfunction, while LDH assays measure plasma membrane integrity (a marker of necrosis or late apoptosis).[6] A compound might reduce metabolic activity without causing immediate membrane rupture, leading to a discrepancy.
-
Possible Cause 2: Assay Interference. While not specifically documented for Teicoplanin, some compounds can interfere with assay components. For example, they might interact with the tetrazolium salt in the MTT assay or inhibit the LDH enzyme.
-
Solution: It is recommended to use multiple cytotoxicity assays based on different principles to get a comprehensive understanding of the cytotoxic mechanism. An Annexin V/PI apoptosis assay can be particularly informative.
Issue 3: Difficulty distinguishing between apoptosis and necrosis.
-
Solution: Use a specific apoptosis assay. The Annexin V/PI staining assay is a reliable method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Can also be Annexin V-negative and PI-positive if the membrane ruptures before significant phosphatidylserine externalization.
-
Data Presentation
Table 1: Concentration-Dependent Effects of Teicoplanin on Various Cell Lines (24-hour exposure, MTT Assay)
| Cell Line | Proliferation Observed at (µg/mL) | Cytotoxicity Observed above (µg/mL) | % Viability at 11,000 µg/mL | Reference |
| CHO | Up to 2000 | > 2000 | 0.3% | [1] |
| MCF-7 | Up to 6000 | > 6000 | 52.4% | [1] |
| Jurkat | Up to 400 | > 400 | 5.2% | [1] |
Table 2: Cytotoxicity of Teicoplanin on hTERT-HPNE Cells (MTT Assay)
| Exposure Time | Concentration Range with <50% Viability (mg/mL) | Reference |
| 24 hours | 0.437 - 7 | [3] |
| 48 hours | 0.437 - 7 | [3] |
| 72 hours | 0.218 - 7 | [3] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from studies on Teicoplanin cytotoxicity.[1][3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Treatment: Add 100 µL of medium containing various concentrations of this compound to the wells. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the viability of treated cells as a percentage of the untreated control.
LDH Cytotoxicity Assay
This is a general protocol for a colorimetric LDH assay.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis buffer to some wells 45 minutes before the end of the incubation.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Enzyme Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Annexin V/PI Apoptosis Assay
This protocol is for flow cytometry-based apoptosis detection.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Effects of teicoplanin on cell number of cultured cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Refinement of MIC testing protocols for Teicoplanin A2-3 consistency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Minimum Inhibitory Concentration (MIC) testing of Teicoplanin A2-3. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my Teicoplanin MIC results for the same isolate inconsistent across different testing methods (e.g., broth microdilution vs. Etest®)?
A1: Inconsistent Teicoplanin MIC results are a known issue and can arise from several factors inherent to the different methodologies. Studies have shown that broth microdilution methods can sometimes underestimate Teicoplanin MICs compared to agar-based methods like Etest® or agar dilution.[1][2] This discrepancy can be particularly pronounced for strains with borderline susceptibility.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure the inoculum density is strictly prepared to a 0.5 McFarland standard for all methods. Inoculum size is a critical variable that influences Teicoplanin activity.[3]
-
Method Confirmation: If a critical or unexpected result is obtained using broth microdilution, consider confirming the MIC with a reference method like agar dilution.
-
Review Incubation Time: For some bacteria, extending the incubation period to 48 hours for Etest® and agar-based methods can improve the detection of resistance.[2][4]
-
Check Media and Supplements: Ensure the correct testing medium is used as specified by CLSI or EUCAST guidelines. The composition of the media can affect the activity of Teicoplanin.[3]
-
Q2: My automated susceptibility testing system (e.g., VITEK®) is reporting susceptible results for isolates that appear to have reduced susceptibility by other methods. Is this reliable?
A2: Caution is advised when relying solely on automated systems for Teicoplanin susceptibility testing. Research has indicated that some automated systems, such as VITEK®, may fail to reliably detect Teicoplanin resistance in MRSA isolates that are correctly identified as resistant by Etest® or agar incorporation methods.[4][5]
-
Troubleshooting Steps:
-
Confirmation with Alternative Method: For critical isolates, especially MRSA, confirm susceptible results from automated systems with a manual method like Etest® or agar dilution.
-
Software and Breakpoint Updates: Ensure your automated system's software and interpretive criteria (breakpoints) are up-to-date with the latest CLSI or EUCAST guidelines.
-
Quality Control: Regularly perform quality control with reference strains (e.g., Staphylococcus aureus ATCC® 29213™) to verify the performance of the automated system.[6][7]
-
Q3: I am observing a "trailing" or "phantom growth" phenomenon in my broth microdilution assay, making the MIC endpoint difficult to read. What causes this and how can I address it?
A3: Trailing endpoints, characterized by reduced but persistent growth across a range of concentrations, can be a challenge in broth microdilution assays with glycopeptide antibiotics like Teicoplanin. This can be due to the partial inhibition of bacterial growth at sub-inhibitory concentrations.
-
Troubleshooting Steps:
-
Standardized Reading Conditions: Read the MIC endpoint under consistent lighting conditions. A reading aid, such as a magnifying mirror, can be helpful.
-
Endpoint Definition: Adhere strictly to the CLSI or EUCAST definition of the MIC endpoint, which is typically the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Inoculum Check: An overly dense inoculum can contribute to trailing. Re-verify your inoculum preparation procedure.
-
Use of a Spectrophotometer: For a more objective reading, a microplate reader can be used to determine the lowest concentration that causes a significant reduction in optical density compared to the growth control well.
-
Data Presentation
Table 1: Comparison of Teicoplanin MIC Testing Methods for Staphylococcus aureus
| Method | Principle | Advantages | Disadvantages | Concordance with Reference Methods |
| Broth Microdilution | Serial dilution of antibiotic in liquid media. | High-throughput, standardized. | Can underestimate MICs, potential for trailing endpoints.[1][2] | Variable, may under-detect resistance.[1][2] |
| Agar Dilution | Serial dilution of antibiotic incorporated into solid agar media. | "Gold standard" reference method. | Labor-intensive, not suitable for routine testing. | High |
| Etest® | Gradient of antibiotic on a plastic strip applied to an inoculated agar plate. | Provides a precise MIC value, easy to perform. | More expensive than disk diffusion. | Generally good, reliable for detecting resistance.[4][5] |
| Disk Diffusion | Antibiotic-impregnated paper disk on an inoculated agar plate. | Simple, low cost. | Provides qualitative results (S/I/R), may be unreliable for Teicoplanin.[8] | Can be unreliable for detecting resistance.[4][5] |
| Automated Systems (e.g., VITEK®) | Automated incubation and reading of susceptibility panels. | Rapid results, high-throughput. | May fail to detect some resistant strains.[4][5] | Lower than Etest® and agar dilution for resistant strains.[4][5] |
Table 2: Quality Control Ranges for Teicoplanin MIC Testing
| Quality Control Strain | Method | Acceptable MIC Range (µg/mL) | Reference |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | 0.12 - 0.5 | [7] |
| Enterococcus faecalis ATCC® 29212™ | Broth Microdilution | 0.06 - 0.25 | [7] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Teicoplanin
-
Prepare Teicoplanin Stock Solution: Reconstitute this compound powder in a suitable solvent (e.g., sterile distilled water) to a known concentration (e.g., 1280 µg/mL).
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the Teicoplanin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 16 to 0.25 µg/mL).
-
Prepare Inoculum: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate containing the Teicoplanin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Teicoplanin that shows no visible growth.
Protocol 2: Etest® for Teicoplanin MIC Determination
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum and streak the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
Apply Etest® Strip: Aseptically apply the Teicoplanin Etest® strip to the agar surface.
-
Incubation: Incubate the plate at 35°C ± 2°C for 24 hours. For MRSA, incubation for 48 hours may be necessary to detect resistance.[4]
-
Reading the MIC: The MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.
Visualizations
Caption: Troubleshooting workflow for inconsistent Teicoplanin MIC results.
Caption: Decision tree for selecting a Teicoplanin MIC testing method.
References
- 1. Underestimation of Vancomycin and Teicoplanin MICs by Broth Microdilution Leads to Underdetection of Glycopeptide-Intermediate Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Underestimation of vancomycin and teicoplanin MICs by broth microdilution leads to underdetection of glycopeptide-intermediate isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbiological properties of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of four methods for detection of teicoplanin resistance in methicillin-resistant Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]
- 6. szu.gov.cz [szu.gov.cz]
- 7. Quality control limits for teicoplanin susceptibility tests and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in Teicoplanin A2-3 Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Teicoplanin A2-3.
Troubleshooting Guides
This section provides solutions to common problems encountered during the bioanalysis of this compound.
Issue: Poor Peak Shape and Asymmetry
-
Possible Cause: Matrix components co-eluting with the analyte can interfere with the chromatographic separation.
-
Solution:
-
Optimize the chromatographic gradient to better separate this compound from interfering matrix components.
-
Employ a more effective sample preparation method, such as Solid-Phase Extraction (SPE), to remove a wider range of interfering compounds.
-
Ensure the pH of the mobile phase is appropriate for the analyte and the column chemistry.
-
Issue: Inconsistent or Irreproducible Results for Quality Control (QC) Samples
-
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression or enhancement.
-
Solution:
-
Implement a robust sample preparation method like SPE to minimize the variability in matrix effects.[1]
-
Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.
-
Utilize a stable isotope-labeled internal standard (SIL-IS) if available, as it can effectively correct for variability in ion suppression between different samples.
-
Issue: Low Analyte Recovery
-
Possible Cause: The chosen extraction method may not be efficiently extracting this compound from the biological matrix.
-
Solution:
-
For Protein Precipitation: Experiment with different precipitation solvents (e.g., acetonitrile, methanol) and solvent-to-sample ratios. Ensure complete protein precipitation by vortexing thoroughly and allowing adequate incubation time at a low temperature.
-
For Solid-Phase Extraction:
-
Ensure the SPE cartridge is appropriate for the physicochemical properties of this compound.
-
Optimize the pH of the sample and the wash and elution solvents.
-
Ensure the conditioning and equilibration steps are performed correctly to activate the sorbent.
-
-
For Liquid-Liquid Extraction:
-
Experiment with different organic solvents and pH adjustments of the aqueous phase to optimize the partitioning of this compound.
-
Ensure vigorous mixing to maximize the surface area for extraction.
-
-
Issue: Significant Ion Suppression or Enhancement
-
Possible Cause: Co-eluting matrix components, such as phospholipids, salts, or detergents, are interfering with the ionization of this compound in the mass spectrometer source.
-
Solution:
-
Improve Sample Cleanup: Use a more rigorous sample preparation technique. SPE is generally more effective at removing phospholipids and other interfering substances than protein precipitation.[1]
-
Chromatographic Separation: Modify the LC method to separate the analyte from the region where ion suppression occurs. A post-column infusion experiment can help identify these regions.
-
Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects.
-
Frequently Asked Questions (FAQs)
1. What are matrix effects and why are they a concern in this compound bioanalysis?
Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to the presence of co-eluting compounds from the biological matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.
2. What are the most common sources of matrix effects in plasma or serum samples?
The most common sources of matrix effects in plasma and serum are phospholipids from cell membranes, salts, endogenous metabolites, and proteins. Anticoagulants and other additives used during sample collection can also contribute.
3. Which sample preparation method is best for minimizing matrix effects for this compound?
Solid-Phase Extraction (SPE) is generally considered more effective than Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) for minimizing matrix effects.[1] SPE provides a more thorough cleanup by removing a broader range of interfering substances, particularly phospholipids.[1] However, the optimal method may depend on the specific requirements of the assay, such as throughput and cost.
4. How can I assess the extent of matrix effects in my assay?
The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solution at the same concentration. A matrix effect of 1.0 indicates no effect, <1.0 indicates ion suppression, and >1.0 indicates ion enhancement.
5. What is the role of an internal standard (IS) in mitigating matrix effects?
An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and QCs. A suitable IS co-elutes with the analyte and experiences similar matrix effects. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects can be compensated for. For Teicoplanin, vancomycin has been successfully used as an internal standard.[2]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Bioanalysis
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Matrix Effect | Can be significant due to residual phospholipids and other matrix components. | Generally lower matrix effects due to more effective removal of interferences.[1] | Variable, depending on the choice of solvent and pH. |
| Recovery | Typically ranges from 88.8% to 96.6%.[3] | Can be high and reproducible, often exceeding 90%.[4] | Can be high, with some methods reporting almost 100% recovery with the right extractant.[4] |
| Precision (%RSD) | Intra- and inter-assay precision are generally below 7.5%.[3] | Can achieve high precision with RSD values often below 5%. | Can be precise, but may be more susceptible to variability. |
| Throughput | High | Moderate to High (can be automated) | Moderate |
| Cost | Low | High | Low to Moderate |
| Selectivity | Low | High | Moderate |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted from a validated LC-MS/MS method for Teicoplanin quantification.[2]
-
Sample Preparation:
-
Pipette 100 µL of plasma sample, standard, or QC into a microcentrifuge tube.
-
Add 35 µL of the internal standard solution (e.g., vancomycin at 100 mg/L).
-
-
Precipitation:
-
Add 500 µL of acetonitrile to each tube.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer and Dilution:
-
Carefully transfer 100 µL of the clear supernatant to a clean vial.
-
Add 200 µL of the initial mobile phase (e.g., mobile phase A) to the vial.
-
-
Analysis:
-
Vortex the vial for 10 seconds.
-
Inject the sample into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general procedure for the extraction of Teicoplanin from plasma.[5]
-
Sample Pre-treatment:
-
Dilute 200 µL of plasma with 600 µL of 2% aqueous formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., EVOLUTE® EXPRESS ABN) with 1 mL of methanol.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 1 mL of 0.1% aqueous formic acid.
-
-
Sample Loading:
-
Load the pre-treated sample (800 µL) onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 500 µL of a methanol/water mixture (e.g., 70/30, v/v).
-
-
Post-Elution:
-
Dry the eluate under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable mobile phase (e.g., Acetonitrile: 10 mM ammonium acetate pH 4.4).
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Mandatory Visualization
Caption: Workflow for this compound extraction using Protein Precipitation.
Caption: Workflow for this compound extraction using Solid-Phase Extraction.
References
- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of teicoplanin using an LC-MS/MS method: Analysis of 421 measurements in a naturalistic clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
Technical Support Center: Investigating Acquired Resistance to Teicoplanin A2-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of acquired resistance to Teicoplanin A2-3.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during experimentation.
1.1 Inconsistent or Unstable Teicoplanin MIC Results
Question: Why are my teicoplanin Minimum Inhibitory Concentration (MIC) results for resistant strains inconsistent or showing a loss of resistance over time?
Answer: Acquired teicoplanin resistance can be an unstable phenotype, particularly in the absence of selective pressure. This instability can lead to variability in MIC results.
-
Phenotypic Instability: Glycopeptide resistance, especially when developed through step-wise in vitro selection, can be unstable. Upon prolonged incubation or repeated subculturing in antibiotic-free media, a decrease in teicoplanin resistance is often observed.[1] This reversion is thought to be driven by the fitness cost associated with resistance, such as slower growth rates.[1][2]
-
Heterogeneous Populations: Teicoplanin-resistant cultures often exhibit heterogeneous resistance, meaning they contain subpopulations of cells with varying levels of resistance.[1][3] This can lead to variability in MIC endpoints depending on the specific subpopulation that dominates a given culture.
-
Experimental Conditions: Technical factors during susceptibility testing can significantly influence MIC results. These include:
-
Inoculum Size: The number of bacteria used to inoculate the test can affect the MIC value, a phenomenon known as the inoculum effect.[4][5] While some studies suggest this effect is less pronounced for bacteria grown in sessile conditions, it is a critical parameter to control in standard broth microdilution assays.[4]
-
Testing Method: Different susceptibility testing methods (e.g., broth microdilution, E-test, agar dilution, disk diffusion) can yield different MIC values for the same strain.[6][7] Automated systems like Vitek-2 may also produce discrepant results compared to manual methods.[6][7]
-
Incubation Time: Prolonged incubation times (e.g., 48 hours versus 24 hours) can lead to higher observed MICs for some strains.[3]
-
Troubleshooting Recommendations:
-
Maintain Selective Pressure: When propagating teicoplanin-resistant strains, include a sub-inhibitory concentration of teicoplanin in the growth medium to maintain the resistant phenotype.
-
Standardize Inoculum: Strictly adhere to standardized inoculum preparation procedures (e.g., using a 0.5 McFarland standard) as recommended by guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[5]
-
Consistent Methodology: Use the same, well-validated susceptibility testing method throughout your experiments for consistency. Be aware of the limitations and potential for variability of your chosen method.
-
Population Analysis Profiles (PAPs): To characterize heterogeneous resistance, perform population analysis profiles. This method involves plating dilutions of a bacterial culture on agar plates containing a range of antibiotic concentrations to quantify the frequency of resistant subpopulations.[3]
1.2 Difficulty in Detecting Teicoplanin Resistance
Question: My screening results suggest teicoplanin resistance, but confirmatory tests are negative. Why is this happening?
Answer: Detecting teicoplanin resistance can be challenging due to the subtle nature of some resistance mechanisms and the influence of testing parameters.
-
Low-Level Resistance: Acquired teicoplanin resistance often manifests as a small increase in the MIC, which may be close to the susceptibility breakpoint. This can make it difficult to distinguish between susceptible and resistant isolates.
-
Method-Dependent Detection: As mentioned previously, the ability to detect resistance can be highly dependent on the testing method used. Disk diffusion tests, for example, may not reliably detect teicoplanin resistance due to the poor diffusion of the large teicoplanin molecule in agar.[8] Automated systems may also fail to detect resistance that is evident with manual methods like agar incorporation or high-inoculum E-tests.[7]
-
Influence of Media: The composition of the culture medium can impact the expression of resistance and, consequently, the MIC value.
Troubleshooting Recommendations:
-
Use a Reference Method: Broth microdilution is often considered a reference method for MIC determination.[6] When in doubt, compare your results to this method.
-
Consider High-Inoculum Testing: For some strains, resistance may be more apparent with a higher inoculum.[6][7]
-
Agar Dilution: Agar dilution is another reliable method for determining teicoplanin MICs and may be more sensitive than disk diffusion.[6]
-
Confirm with Molecular Methods: If phenotypic tests are ambiguous, consider using molecular methods to screen for known resistance genes (e.g., vanA, vanB) or mutations in regulatory genes (vraTSR, sigB operon).
Section 2: Frequently Asked Questions (FAQs)
2.1 Mechanisms of Resistance
Question: What are the primary mechanisms of acquired resistance to this compound?
Answer: Acquired resistance to teicoplanin is multifactorial and typically involves one or more of the following mechanisms:
-
Cell Wall Thickening: A common feature of teicoplanin-resistant Staphylococcus aureus is a thickened cell wall.[2] This is thought to act as a physical barrier, trapping the antibiotic molecules and preventing them from reaching their target site at the cytoplasmic membrane.
-
Alterations in Peptidoglycan Precursors: In some bacteria, particularly enterococci, resistance is mediated by the van gene clusters. These genes encode enzymes that modify the peptidoglycan precursor target of teicoplanin. Specifically, the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is replaced with D-alanyl-D-lactate (D-Ala-D-Lac), which has a much lower binding affinity for glycopeptide antibiotics.[9]
-
Mutations in Regulatory Systems: Mutations in global regulatory systems can lead to changes in cell wall metabolism and contribute to teicoplanin resistance. Key systems include:
-
VraTSR Three-Component System: This system is a key sensor and regulator of the cell wall stress response in S. aureus.[10][11] Activation of the VraTSR system upregulates a stimulon of genes involved in cell wall biosynthesis, contributing to resistance.[12]
-
sigB Operon: The alternative sigma factor σB controls the expression of a wide range of genes, including those involved in stress responses and virulence.[13][14] Mutations within the sigB operon, particularly in the rsbW gene (an anti-sigma factor), can lead to increased σB activity and contribute to teicoplanin resistance.[15]
-
2.2 Experimental Approaches
Question: What are the key experiments to investigate these resistance mechanisms?
Answer: A combination of phenotypic and genotypic assays is typically employed:
-
Phenotypic Assays:
-
Susceptibility Testing: Determination of MICs using broth microdilution, E-test, or agar dilution.
-
Population Analysis Profiles (PAPs): To assess the heterogeneity of resistance within a bacterial population.
-
Growth Rate Analysis: To determine the fitness cost associated with resistance.
-
Transmission Electron Microscopy (TEM): To visualize and measure cell wall thickness.
-
-
Genotypic and Molecular Assays:
-
Whole-Genome Sequencing (WGS): To identify mutations in genes associated with resistance (e.g., vraTSR, sigB operon, walK/R).
-
Quantitative Real-Time PCR (qRT-PCR): To measure the expression levels of genes involved in resistance pathways (e.g., vraS, sigB).
-
High-Performance Liquid Chromatography (HPLC): To analyze the composition of peptidoglycan precursors and detect modifications like the presence of D-Ala-D-Lac.[16][17][18][19]
-
Section 3: Data Presentation
Table 1: Teicoplanin MICs in Susceptible and Resistant Staphylococcus aureus Strains
| Strain | Resistance Status | Teicoplanin MIC (µg/mL) | Reference |
| SA113 | Susceptible Parent | 3 | [1] |
| NM18 | First-step Mutant | 16 | [1] |
| NM30 | Second-step Mutant | 48 | [1] |
| NM67 | Third-step Mutant | 64 | [1] |
| ATCC 29213 | Quality Control (Susceptible) | 0.5 - 1.0 | [20][21] |
| Clinical Isolates (Resistant) | Resistant | 16 - 32 | [3] |
Table 2: Impact of Testing Method on Teicoplanin MIC for Coagulase-Negative Staphylococci
| Method | Susceptible (%) | Resistant (%) | Reference |
| Standard Broth Microdilution (sBMD) | 90.1 | 9.9 | [22] |
| High-Inoculum Broth Microdilution (hBMD) | 67.3 | 32.7 | [22] |
| Agar Dilution (24h) | 79.0 | 20.4 | [6] |
| Vitek-2 | 54.3 | 45.7 | [6] |
Section 4: Experimental Protocols
4.1 Protocol: Measurement of Bacterial Cell Wall Thickness by Transmission Electron Microscopy (TEM)
-
Bacterial Culture: Grow bacterial strains to the desired growth phase (e.g., mid-exponential or stationary) in an appropriate liquid medium (e.g., Tryptic Soy Broth - TSB).
-
Fixation: Harvest bacterial cells by centrifugation. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline - PBS). Fix the cells in a solution of glutaraldehyde (e.g., 2.5% in cacodylate buffer) for several hours at 4°C.
-
Post-fixation: Wash the fixed cells in buffer and post-fix with osmium tetroxide (e.g., 1% in cacodylate buffer) for 1-2 hours at room temperature.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Infiltration and Embedding: Infiltrate the dehydrated samples with a resin (e.g., Epon or Spurr's resin) and embed them in molds. Polymerize the resin at the recommended temperature.
-
Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome equipped with a diamond knife.
-
Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope. Capture images at a high magnification (e.g., 37,000x).[23][24]
-
Measurement: Use image analysis software to measure the cell wall thickness from multiple, randomly selected cells (at least 40 cells per strain) from different fields of view.[23][24]
4.2 Protocol: Analysis of Peptidoglycan Precursors by HPLC
-
Bacterial Culture and Lysis: Grow bacteria to mid-exponential phase. Harvest cells and lyse them using a suitable method (e.g., sonication or bead beating) in a buffer that preserves the integrity of the precursors.
-
Extraction of Precursors: Extract the soluble peptidoglycan precursors from the cell lysate. This can be achieved by precipitation of proteins and other macromolecules, followed by centrifugation to clarify the supernatant.
-
Sample Preparation: The extracted precursors may require further purification or derivatization depending on the specific HPLC method to be used.
-
HPLC Separation: Inject the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column). Separate the precursors using a gradient of a suitable mobile phase (e.g., a gradient of acetonitrile in a buffer like ammonium acetate).
-
Detection: Detect the eluting precursors using a UV detector, typically at a wavelength around 262 nm (for the UDP moiety).
-
Quantification and Identification: Quantify the different precursor species by integrating the peak areas in the chromatogram. The identity of the peaks can be confirmed by collecting fractions and analyzing them by mass spectrometry (LC-MS).[16][19]
4.3 Protocol: Gene Expression Analysis by qRT-PCR
-
Bacterial Culture and RNA Extraction: Grow bacterial strains under the desired conditions (e.g., with and without teicoplanin exposure). Harvest cells at the desired growth phase and extract total RNA using a commercial RNA extraction kit, ensuring to include a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of random primers or gene-specific primers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should contain the cDNA template, gene-specific primers for your target genes (e.g., vraS, sigB) and a reference gene (e.g., 16S rRNA), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection chemistry.[25][26]
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between different conditions or strains. Normalize the expression of the target genes to the expression of the reference gene.[26]
Section 5: Visualizations
Caption: Experimental workflow for investigating teicoplanin resistance.
Caption: VraTSR signaling pathway in response to cell wall stress.
Caption: Regulation of the SigB operon in S. aureus.
References
- 1. In Vivo Survival of Teicoplanin-Resistant Staphylococcus aureus and Fitness Cost of Teicoplanin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snf.ch [snf.ch]
- 3. Decreased Susceptibilities to Teicoplanin and Vancomycin among Coagulase-Negative Methicillin-Resistant Clinical Isolates of Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the inoculum size on susceptibility tests performed on sessily growing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. Resistance to Glycopeptide Antibiotics in the Teicoplanin Producer Is Mediated by van Gene Homologue Expression Directing the Synthesis of a Modified Cell Wall Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the Role of VraTSR in Staphylococcus aureus Response to Cell Wall-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Analysis and Organization of the σB Operon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of a Functional sigB Operon on the Global Regulators sar and agr in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor UDP-N-acetylmuramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell wall structure and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Extraction and Analysis of Peptidoglycan Cell Wall Precursors | Springer Nature Experiments [experiments.springernature.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Impact of teicoplanin maintenance dose and MIC values on the clinical outcomes of patients treated for methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Teicoplanin-Resistant Coagulase-Negative Staphylococci: Do the Current Susceptibility Testing Methods Reliably Detect This Elusive Phenotype? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Quantitative Real-Time PCR (qPCR) Workflow for Analyzing Staphylococcus aureus Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantitative Real-Time PCR (qPCR) Workflow for Analyzing Staphylococcus aureus Gene Expression | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Teicoplanin A2-3 vs. Vancomycin: A Comparative Efficacy Guide Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Teicoplanin A2-3 and Vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen in both hospital and community settings. The following sections detail the mechanisms of action, in vitro activity, clinical efficacy, and safety profiles of these two critical glycopeptide antibiotics, supported by experimental data from peer-reviewed studies.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Both Teicoplanin and Vancomycin are glycopeptide antibiotics that inhibit the synthesis of the bacterial cell wall, a crucial structure for bacterial survival.[1][2] Their primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[3][4] By binding to this dipeptide, they sterically hinder the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan chains.[5] This disruption of cell wall integrity leads to bacterial cell lysis and death.[6]
While sharing a common mechanism, subtle structural differences between Teicoplanin and Vancomycin may influence their activity and clinical utility. Teicoplanin possesses a lipid tail which is thought to anchor the molecule to the bacterial cell membrane, potentially enhancing its activity.
Diagram: Mechanism of Action of Glycopeptide Antibiotics
Caption: Inhibition of bacterial cell wall synthesis by Teicoplanin and Vancomycin.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The in vitro potency of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Comparative studies have shown that both Teicoplanin and Vancomycin are effective against MRSA, though their MIC values can vary.
| Organism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| MRSA | Teicoplanin | 1.5 | 6.0 | [7] |
| MRSA | Vancomycin | 1.5 | 1.5 | [7] |
| MRSA | Teicoplanin | 2.0 | 2.0 | [8] |
| MRSA | Vancomycin | 2.0 | 2.0 | [8] |
Note: MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.
Clinical Efficacy: A Summary of Comparative Trials
Numerous clinical trials and meta-analyses have compared the clinical effectiveness of Teicoplanin and Vancomycin in treating MRSA infections. The primary endpoints in these studies typically include clinical cure rates, microbiological eradication rates, and all-cause mortality.
A systematic review and meta-analysis of 24 randomized controlled trials found no significant difference in overall clinical efficacy between Teicoplanin and Vancomycin for treating suspected or proven Gram-positive infections.[9]
| Outcome | Teicoplanin | Vancomycin | Risk Ratio (95% CI) | P-value | Reference |
| Clinical Cure Rate | 90% | 96% | 0.94 (0.74 - 1.19) | 0.60 | [10] |
| Microbiological Eradication Rate | 77.8% | 65.7% | 0.99 (0.91 - 1.07) | 0.74 | [10][11] |
| All-Cause Mortality | - | - | 0.95 (0.74 - 1.21) | - | [9] |
| Treatment Success (Bacteremia) | 85% | 75% | - | 0.69 | [8] |
| Microbiological Cure (Infective Endocarditis) | 89.3% | 81.8% | - | 0.41 | [8] |
Safety and Tolerability Profile
The safety profiles of Teicoplanin and Vancomycin are a critical consideration in clinical practice. Meta-analyses have consistently shown that Teicoplanin is associated with a lower incidence of certain adverse events compared to Vancomycin.
| Adverse Event | Teicoplanin | Vancomycin | Risk Ratio (95% CI) | Reference |
| Nephrotoxicity | 0.44 (0.32 - 0.61) | [9] | ||
| Red Man Syndrome | Significantly less frequent with Teicoplanin | [2] | ||
| Total Adverse Events | 0.61 (0.50 - 0.74) | [9] | ||
| Discontinuation due to Adverse Events | 5.9% | 6.6% | - | [12] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent and is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), such as the M07-A9 standard.
Diagram: Broth Microdilution MIC Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antibiotic (Teicoplanin or Vancomycin) is prepared at a known concentration in a suitable solvent.
-
Serial Dilution: The antibiotic stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Comparative Clinical Trial Protocol (Illustrative Example)
The following is a generalized protocol for a prospective, randomized, double-blind clinical trial comparing the efficacy and safety of Teicoplanin and Vancomycin for the treatment of MRSA bacteremia.
Diagram: Comparative Clinical Trial Workflow
Caption: Workflow of a randomized controlled clinical trial.
Protocol Details:
-
Study Design: A prospective, randomized, double-blind, multicenter study.
-
Patient Population: Adult patients with documented MRSA bacteremia.
-
Inclusion Criteria:
-
Age ≥ 18 years.
-
At least one positive blood culture for MRSA.
-
Signs and symptoms of systemic infection.
-
-
Exclusion Criteria:
-
Known hypersensitivity to glycopeptides.
-
Pregnancy or lactation.
-
Severe renal impairment (creatinine clearance < 30 mL/min).
-
Polymicrobial bacteremia.
-
-
Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either Teicoplanin or Vancomycin. The study is double-blinded, meaning neither the patient nor the investigator knows the treatment assignment.
-
Intervention:
-
Teicoplanin Group: Receives a loading dose of Teicoplanin (e.g., 6 mg/kg every 12 hours for 3 doses) followed by a maintenance dose (e.g., 6 mg/kg once daily).
-
Vancomycin Group: Receives Vancomycin (e.g., 15-20 mg/kg every 8-12 hours) with dosing adjusted to achieve a target trough concentration of 15-20 mg/L.
-
-
Primary Endpoints:
-
Clinical cure at the end of therapy, defined as resolution of signs and symptoms of infection.
-
-
Secondary Endpoints:
-
Microbiological eradication, defined as negative blood cultures.
-
All-cause mortality at 30 days.
-
Incidence of adverse events, particularly nephrotoxicity and Red Man Syndrome.
-
-
Data Analysis: Statistical analysis is performed to compare the primary and secondary endpoints between the two treatment groups.
Conclusion
Both Teicoplanin and Vancomycin are effective in treating MRSA infections. The choice between these two agents may be guided by factors such as local antimicrobial susceptibility patterns, patient-specific factors (e.g., renal function), and the safety profile of the drugs. Meta-analyses suggest that while their clinical efficacy is comparable, Teicoplanin may offer a better safety profile with a lower risk of nephrotoxicity and Red Man Syndrome.[2][9] Continued surveillance and further research are essential to optimize the use of these critical antibiotics in the face of evolving antimicrobial resistance.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Teicoplanin versus vancomycin for proven or suspected infection | Cochrane [cochrane.org]
- 3. Vancomycin - Wikipedia [en.wikipedia.org]
- 4. Binding of the glycopeptide antibiotic teicoplanin to D-alanyl-D-alanine-agarose: the effect of micellar aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 7. Multicenter Prospective Observational Study of the Comparative Efficacy and Safety of Vancomycin versus Teicoplanin in Patients with Health Care-Associated Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ircmj.com [ircmj.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Randomized study of vancomycin versus teicoplanin for the treatment of gram-positive bacterial infections in immunocompromised hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Comparative Guide: Cross-Validation of HPLC and LC-MS/MS Methods for Teicoplanin A2-3 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Teicoplanin A2-3, a key component of the glycopeptide antibiotic Teicoplanin. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug manufacturing. This document presents a summary of performance characteristics based on published experimental data and provides detailed experimental protocols for both methods.
Data Presentation: A Comparative Overview
The following table summarizes the key performance parameters for HPLC-UV and LC-MS/MS methods for the quantification of Teicoplanin, with a focus on the A2 components. Data presented is a synthesis from multiple sources to provide a representative comparison.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 7.8 - 500 mg/L[1] | 1.0 - 100.0 mg/L[2] |
| Lower Limit of Quantification (LLOQ) | 7.81 mg/L[1] | 1.00 mg/L[2] |
| Precision (CV%) | Intra-day: 8.70 - 13.8% Inter-day: 3.69 - 13.0%[1] | Intra- and Inter-day: < 15%[3] |
| Accuracy (%) | Intra-day: 108.5 - 110.7% Inter-day: 93.92 - 106.2%[1] | Intra- and Inter-day: < 15% (as part of precision and accuracy values)[3] |
| Specificity | Susceptible to interference from matrix components.[1] | High, based on mass-to-charge ratio, minimizing matrix interference.[2][4] |
| Run Time | ~70 minutes[1] | ~5.5 minutes[2][5] |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducibility and method validation. The following protocols are based on established methods for Teicoplanin analysis.
HPLC-UV Method
This method is suitable for the quantification of Teicoplanin components in plasma samples.[1]
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., polymyxin B).[1]
-
Precipitate proteins by adding acetonitrile.
-
Centrifuge the mixture to separate the supernatant.
-
The clear supernatant is collected for injection into the HPLC system.[6]
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: An isocratic mixture of NaH₂PO₄ buffer and acetonitrile (e.g., 78:22, v/v).[1]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detector set at 220 nm.[1]
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.[1]
LC-MS/MS Method
This method offers high sensitivity and specificity for the determination of Teicoplanin components.[2][3]
1. Sample Preparation:
-
Plasma samples are typically diluted with an aqueous buffer.[3]
-
An internal standard (e.g., ristocetin) is added.[8]
-
The sample is then directly injected into the LC-MS/MS system.[3]
2. Liquid Chromatography:
-
Column: C18 column (e.g., Cadenza HS-C18).[3]
-
Mobile Phase: A gradient mixture of acetonitrile and water, both containing 0.1% formic acid.[3]
-
Flow Rate: 0.5 mL/min.[3]
3. Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).[3]
-
Detection: Multiple Reaction Monitoring (MRM) mode.[3] Specific precursor-to-product ion transitions for each Teicoplanin component and the internal standard are monitored for quantification.
-
Quantification: The concentration is determined as the sum of the different components, including A2-3.[3]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the cross-validation of HPLC and LC-MS/MS methods for this compound analysis.
Caption: Workflow for this compound analysis using HPLC-UV.
Caption: Workflow for this compound analysis using LC-MS/MS.
Caption: Logical flow for cross-validating analytical methods.
References
- 1. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idcmjournal.org [idcmjournal.org]
- 3. Direct injection LC-MS/MS method for the determination of teicoplanin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Antibacterial Activity of Synthetic Teicoplanin A2-3 Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activity of various synthetic analogues of Teicoplanin A2-3, a glycopeptide antibiotic. The data presented herein is compiled from recent studies and aims to offer an objective evaluation of these compounds against clinically relevant bacterial strains. This document details the experimental protocols used to derive the activity data and visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of these novel antimicrobial agents.
Comparative Antibacterial Activity
The antibacterial efficacy of synthetic this compound analogues is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of various teicoplanin derivatives against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) species. Lower MIC values indicate greater potency.
Table 1: MIC of Teicoplanin Pseudoaglycon Derivatives with Perfluoroalkyl and Guanidino Groups
| Compound | Modification | S. aureus (MRSA) | E. faecalis (VanA) | E. faecium (VanA) |
| Teicoplanin | - | 0.25-2 µg/mL | >128 µg/mL | >128 µg/mL |
| Vancomycin | - | 0.5-2 µg/mL | >128 µg/mL | >128 µg/mL |
| Analogue 1 | Perfluorobutyl chain | 0.5-1 µM | - | - |
| Analogue 2 | Perfluorooctyl chain | 4-32 µM | - | - |
| Analogue 3 | Monoguanidine group | - | - | - |
| Analogue 4 | Double-tailed lipophilic group | - | - | - |
Data synthesized from a study on semisynthetic teicoplanin derivatives.[1]
Table 2: MIC of Bis-alkylthio Maleimido Derivatives of Teicoplanin Pseudoaglycon
| Compound | Modification | S. aureus | E. faecalis (vanA) |
| Teicoplanin | - | - | Inactive |
| Teicoplanin Pseudoaglycon | - | - | Inactive |
| Analogue 8a | D-galactose-containing maleimide | Active | Active |
| Analogue 8b | Bis-phenylthio derivative | Active | Active |
| Analogue 8c | Bis-benzylthio derivative | Active | Active |
This table summarizes the activity profile of maleimido-teicoplanin-pseudoaglycons. The study indicated that the lipophilicity of the maleimide ring substituents strongly influences antibacterial activity.[2]
Table 3: MIC of Lipophilic Teicoplanin Pseudoaglycon Derivatives against VRE
| Compound | Modification | Vancomycin-resistant Enterococcus (vanA, vanB) |
| Derivative with Lipoic Acid | Lipoic acid moiety | Susceptible in ~33% of teicoplanin-resistant strains |
| Derivative with Carbohydrates | Carbohydrate moieties | Susceptible in ~33% of teicoplanin-resistant strains |
| Derivative with Aryl Groups | Aryl group moieties | Susceptible in ~33% of teicoplanin-resistant strains |
This table is based on a study of nine lipophilic derivatives of teicoplanin pseudoaglycon tested against clinical VRE strains.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antibacterial activity of synthetic this compound analogues.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of the synthetic teicoplanin analogues is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 35°C.
-
Several colonies are then transferred to a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
-
Stock solutions of the synthetic teicoplanin analogues and control antibiotics (e.g., teicoplanin, vancomycin) are prepared in a suitable solvent.
-
Serial two-fold dilutions of the antibiotics are prepared in the broth medium in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the antibiotic dilution is inoculated with the prepared bacterial suspension.
-
A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizations
Mechanism of Action of Teicoplanin and its Analogues
Teicoplanin and its analogues are glycopeptide antibiotics that inhibit the synthesis of the bacterial cell wall.[4] They bind to the D-Ala-D-Ala terminus of the peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation reactions that are essential for the elongation and cross-linking of the peptidoglycan layer. This disruption of the cell wall integrity leads to bacterial cell lysis and death.
References
- 1. Semisynthetic teicoplanin derivatives with dual antimicrobial activity against SARS-CoV-2 and multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Lipophilic teicoplanin pseudoaglycon derivatives are active against vancomycin- and teicoplanin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The First Dimeric Derivatives of the Glycopeptide Antibiotic Teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Teicoplanin A2-3 and Other Glycopeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Teicoplanin A2-3 and other prominent glycopeptide antibiotics, including vancomycin, and the lipoglycopeptides dalbavancin, oritavancin, and telavancin. The information presented is intended to support research and development efforts by offering a comprehensive overview of their mechanisms of action, antibacterial efficacy, and key pharmacological parameters, supported by experimental data.
Mechanism of Action: A Tale of Shared Targets and Unique Enhancements
All glycopeptide antibiotics fundamentally target the bacterial cell wall synthesis pathway, a structure crucial for the survival of Gram-positive bacteria.[1] They achieve this by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking.[2][3] This inhibition leads to a compromised cell wall, ultimately resulting in bacterial cell lysis.
While this core mechanism is shared, the newer lipoglycopeptides possess additional features that enhance their antibacterial activity.
-
Teicoplanin and Vancomycin: These foundational glycopeptides primarily rely on inhibiting peptidoglycan synthesis.[2][3]
-
Telavancin: This lipoglycopeptide exhibits a dual mechanism of action. In addition to inhibiting cell wall synthesis, its lipophilic side chain allows it to anchor to the bacterial cell membrane, causing depolarization and increasing membrane permeability.[4][5]
-
Dalbavancin: Similar to telavancin, dalbavancin has a lipophilic tail that promotes anchoring to the cell membrane, enhancing its activity.[2][4]
-
Oritavancin: Oritavancin boasts a multifaceted mechanism. It not only inhibits transglycosylation and disrupts the cell membrane but also inhibits the transpeptidation step and has been shown to inhibit RNA synthesis.[1][4] This broad activity profile allows it to be effective against some vancomycin-resistant strains.[4]
Caption: Comparative mechanism of action of glycopeptide antibiotics.
In Vitro Antibacterial Activity
The in vitro activity of glycopeptide antibiotics is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC90 values (the concentration at which 90% of isolates are inhibited) for this compound and other glycopeptides against key Gram-positive pathogens.
| Antibiotic | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae (Penicillin-Resistant) | Enterococcus faecalis (Vancomycin-Susceptible) | Enterococcus faecium (Vancomycin-Resistant, VanA) |
| This compound | 0.5 - 2 µg/mL | ≤0.06 - 0.5 µg/mL | 0.5 - 2 µg/mL | >128 µg/mL |
| Vancomycin | 1 - 2 µg/mL | 0.5 - 1 µg/mL | 1 - 4 µg/mL | >256 µg/mL |
| Dalbavancin | 0.06 - 0.12 µg/mL | ≤0.03 µg/mL | 0.06 - 0.12 µg/mL | >4 µg/mL |
| Oritavancin | 0.03 - 0.12 µg/mL | ≤0.015 µg/mL | 0.03 - 0.12 µg/mL | 0.06 - 0.25 µg/mL |
| Telavancin | 0.06 - 0.25 µg/mL | ≤0.015 µg/mL | 0.25 - 0.5 µg/mL | >8 µg/mL |
Note: MIC values can vary depending on the specific strains tested and the methodology used. The data presented is a general representation from various studies.
Pharmacokinetic and Pharmacodynamic Parameters
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of these antibiotics significantly influence their clinical utility and dosing regimens.
| Parameter | This compound | Vancomycin | Dalbavancin | Oritavancin | Telavancin |
| Half-life (t1/2) | 45-70 hours | 4-6 hours | 147-258 hours | ~393 hours | 7.5 hours |
| Protein Binding | ~90% | 30-55% | >93% | ~85% | ~90% |
| Primary Route of Elimination | Renal | Renal | Renal and non-renal | Hepatic | Renal |
| Dosing Frequency | Once daily | Multiple times daily | Once weekly or single dose | Single dose | Once daily |
| Post-Antibiotic Effect (PAE) | 1-4 hours | 1-3 hours | Long | Long | 4-6 hours |
The extended half-lives of dalbavancin and oritavancin allow for infrequent, or even single-dose, administration, which can be advantageous in both hospital and outpatient settings.[6][7]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination via broth microdilution.
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of an antibiotic.
-
Bacterial Culture Preparation: A logarithmic-phase culture of the test organism is prepared in a suitable broth medium.
-
Antibiotic Exposure: The bacterial culture is exposed to the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each sample is determined by serial dilution and plating on agar plates.
-
Data Analysis: The results are plotted as the log10 of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[8]
Post-Antibiotic Effect (PAE) Determination
The PAE is the suppression of bacterial growth that persists after a brief exposure to an antibiotic.
-
Antibiotic Exposure: A bacterial culture is exposed to an antibiotic at a specific concentration for a defined period (e.g., 1-2 hours).
-
Antibiotic Removal: The antibiotic is removed by methods such as centrifugation and washing, or by significant dilution of the culture.
-
Regrowth Monitoring: The growth of the antibiotic-exposed culture is monitored and compared to a similarly treated control culture that was not exposed to the antibiotic.
-
PAE Calculation: The PAE is calculated as the difference in time it takes for the treated and control cultures to increase by 1-log10 CFU/mL.
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of all these glycopeptides in treating serious Gram-positive infections, particularly skin and soft tissue infections.[9][10] Teicoplanin and vancomycin have a long history of clinical use. The newer lipoglycopeptides offer the advantage of more convenient dosing regimens.
In terms of safety, teicoplanin is generally associated with a lower incidence of nephrotoxicity and "red man syndrome" compared to vancomycin.[10] The newer lipoglycopeptides have their own unique safety profiles that require careful consideration in clinical practice. For instance, telavancin carries a boxed warning regarding increased mortality in patients with pre-existing renal impairment.[6][7]
Conclusion
This compound remains a valuable glycopeptide antibiotic with a favorable pharmacokinetic profile and a long history of clinical efficacy. The newer lipoglycopeptides—dalbavancin, oritavancin, and telavancin—represent significant advancements, offering enhanced in vitro potency, in some cases against resistant strains, and more convenient dosing schedules. The choice of a specific glycopeptide will depend on a variety of factors, including the infecting organism's susceptibility, the site and severity of infection, and the patient's individual characteristics and comorbidities. This guide provides a foundational comparison to aid researchers and clinicians in their evaluation of these important therapeutic agents.
References
- 1. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. New lipoglycopeptides: a comparative review of dalbavancin, oritavancin and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. emerypharma.com [emerypharma.com]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Comparative Efficacy and Safety of Vancomycin versus Teicoplanin: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Teicoplanin's Efficacy in Staphylococcal Biofilm Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Teicoplanin's performance in eradicating bacterial biofilms, a critical aspect of combating persistent infections. While this document focuses on Teicoplanin as a whole, it is important to note that the commercially available formulation is a complex of several molecules, with Teicoplanin A2-3 being a significant component. The data presented here, based on available scientific literature, offers insights into the anti-biofilm activity of the entire Teicoplanin complex. The primary comparators included are vancomycin and daptomycin, commonly used antibiotics in treating Gram-positive infections.
Product Performance Comparison
The following tables summarize the quantitative data on the efficacy of Teicoplanin and its alternatives against Staphylococcus aureus and Staphylococcus epidermidis biofilms. These bacteria are frequently implicated in biofilm-associated infections on medical devices.
Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Teicoplanin and Comparators against Staphylococcus aureus Biofilms
| Antibiotic | Bacterial Strain(s) | Biofilm Model | MBEC (mg/L) | Source(s) |
| Teicoplanin | Methicillin-Resistant S. aureus (MRSA) | 96-well plate | 32 | [1] |
| Vancomycin | Methicillin-Resistant S. aureus (MRSA) | 96-well plate | 16 | [1] |
| Daptomycin | Methicillin-Resistant S. aureus (MRSA) | Not Specified | >1024 | [2] |
Table 2: Efficacy of Teicoplanin and Comparators against Staphylococcus epidermidis Biofilms
| Antibiotic | Bacterial Strain(s) | Biofilm Model | Efficacy Metric | Result | Source(s) |
| Teicoplanin | Clinical S. epidermidis isolates | 96-well plate | Biofilm Biomass | Increased biomass | [3] |
| Teicoplanin | Clinical S. epidermidis isolates | 96-well plate | Cell Viability (XTT assay) | Ineffective in killing bacteria | [3] |
| Vancomycin | Clinical S. epidermidis isolates | 96-well plate | Biofilm Biomass | Increased biomass | [3] |
| Vancomycin | Clinical S. epidermidis isolates | 96-well plate | Cell Viability (XTT assay) | Ineffective in killing bacteria | [3] |
| Daptomycin | Methicillin-Resistant S. epidermidis | Catheter lock model | Log10 CFU/mL reduction (72h) | Significant reduction, but regrowth after removal | [4] |
| Teicoplanin | Methicillin-Resistant S. epidermidis | Catheter lock model | Log10 CFU/mL reduction (72h) | Less reduction than daptomycin, regrowth | [4] |
Note: The inefficacy of teicoplanin and vancomycin as monotherapies against S. epidermidis biofilms is a notable finding. Some studies suggest that combination therapy, for instance with rifampicin, may improve their efficacy[3].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for two common in vitro biofilm assays.
Microtiter Plate Biofilm Formation and Quantification Assay (Crystal Violet Staining)
This method is widely used for high-throughput screening of anti-biofilm agents.
-
Bacterial Inoculum Preparation: A single colony of the staphylococcal strain is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth - TSB) and incubated overnight at 37°C. The culture is then diluted to a standardized optical density (e.g., OD600 of 0.1) in fresh medium.
-
Biofilm Formation: 200 µL of the diluted bacterial suspension is added to the wells of a 96-well flat-bottomed microtiter plate. The plate is incubated statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells twice with phosphate-buffered saline (PBS).
-
Fixation: The remaining adherent biofilms are fixed to the plate by air-drying or with a fixative agent like methanol.
-
Staining: The fixed biofilms are stained with 200 µL of 0.1% crystal violet solution for 15 minutes at room temperature.
-
Washing: Excess stain is removed by washing the wells with distilled water.
-
Quantification: The bound crystal violet is solubilized with 200 µL of 33% acetic acid or ethanol. The absorbance is then measured using a microplate reader at a wavelength of 570-595 nm. The absorbance value is proportional to the biofilm biomass.
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
-
Biofilm Formation: Biofilms are grown on the pegs of a specialized 96-peg lid (Calgary Biofilm Device) by immersing the lid in a 96-well plate containing the bacterial inoculum and incubating for 24-48 hours.
-
Washing: The peg lid is rinsed with PBS to remove planktonic bacteria.
-
Antibiotic Challenge: The peg lid with the established biofilms is then placed into a 96-well plate containing serial dilutions of the antimicrobial agents to be tested. This "challenge plate" is incubated for a specified period (e.g., 24 hours) at 37°C.
-
Neutralization and Recovery: After the antibiotic exposure, the peg lid is removed, and the pegs are rinsed to remove residual antibiotic. The lid is then placed into a new 96-well plate containing a growth-promoting medium, and the entire apparatus is sonicated to dislodge the surviving biofilm bacteria into the medium.
-
Incubation and Assessment: This "recovery plate" is incubated for 24 hours at 37°C. The MBEC is determined as the lowest concentration of the antimicrobial agent that prevents bacterial regrowth from the treated biofilm.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the biofilm assays described above.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Bactericidal activity of teicoplanin in an in-vitro two-compartment kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inefficacy of vancomycin and teicoplanin in eradicating and killing Staphylococcus epidermidis biofilms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Synergistic Power of Teicoplanin A2-3 and β-Lactams: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant organisms, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge in clinical practice. While monotherapy often falls short, combination therapy offers a promising strategy to enhance antimicrobial efficacy and combat resistance. This guide provides a comprehensive evaluation of the synergistic effects observed when combining the glycopeptide antibiotic Teicoplanin A2-3 with various β-lactam antibiotics. Through a detailed review of experimental data, this document aims to equip researchers and drug development professionals with the necessary insights to explore and leverage these synergistic interactions.
Executive Summary
Numerous in vitro and in vivo studies have demonstrated that this compound, when used in combination with β-lactam antibiotics, exhibits a potent synergistic effect against a range of Gram-positive bacteria, most notably MRSA and Enterococcus species. This synergy often results in a significant reduction in the minimum inhibitory concentrations (MICs) of both drugs, transforming sub-inhibitory concentrations into potent bactericidal activity. The primary mechanism underlying this synergy lies in the complementary disruption of bacterial cell wall synthesis.
Mechanism of Synergy: A Two-Pronged Attack on Cell Wall Synthesis
The synergistic interaction between teicoplanin and β-lactams stems from their distinct but complementary mechanisms of action targeting bacterial cell wall biosynthesis. Teicoplanin, a glycopeptide, inhibits the polymerization of peptidoglycan by binding to the D-Ala-D-Ala terminus of the peptide side chains of peptidoglycan precursors[1][2]. This action effectively blocks the transglycosylation step, a crucial part of cell wall construction[1].
Conversely, β-lactam antibiotics inhibit the transpeptidation step of peptidoglycan synthesis by acylating the active site of penicillin-binding proteins (PBPs)[3][4]. In MRSA, resistance to most β-lactams is conferred by the expression of PBP2a, which has a low affinity for these drugs[3][4].
The synergy arises from the fact that teicoplanin's inhibition of peptidoglycan synthesis can enhance the activity of β-lactams against MRSA. By weakening the cell wall, teicoplanin may increase the accessibility of PBP2a to β-lactam antibiotics or potentiate the effects of β-lactams on other PBPs, leading to a more profound disruption of cell wall integrity and ultimately, bacterial cell death.
Figure 1. Synergistic mechanism of this compound and β-lactams.
Experimental Data: In Vitro Synergy
The synergistic effect of teicoplanin and β-lactams has been quantified in numerous studies using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of synergy.
Table 1: Synergistic Activity of Teicoplanin and β-Lactams against MRSA
| β-Lactam Antibiotic | Bacterial Strains | Mean FICI | Percentage of Synergistic Strains (%) | Reference(s) |
| Panipenem (PAPM) | 109 MRSA isolates | 0.1259 | 100 | [5][6] |
| Cefmetazole (CMZ) | 109 MRSA isolates | 0.1995 | 100 | [5][6] |
| Flomoxef (FMOX) | 109 MRSA isolates | 0.2019 | 99.1 | [5][6] |
| Cefepime (CFPM) | 109 MRSA isolates | 0.3257 | 88.1 | [5][6] |
| Imipenem | 11 hetero-VRSA and VRSA | 0.113 | Not Specified | [7][8] |
| Meropenem | 11 hetero-VRSA and VRSA | 0.163 | Not Specified | [7][8] |
| Sulbactam/Ampicillin | 11 hetero-VRSA and VRSA | 0.264 | Not Specified | [7][8] |
Table 2: Reduction in MIC80 of Teicoplanin and β-Lactams in Combination against MRSA
| Antibiotic Combination | MIC80 Alone (µg/mL) | MIC80 in Combination (µg/mL) | Reference(s) |
| Teicoplanin + Panipenem | 2.0 | ≤ 0.06 | [5][6] |
| Panipenem + Teicoplanin | 3.2 | 0.5 | [5][6] |
| Teicoplanin + Flomoxef | 2.0 | 0.13 | [5][6] |
| Flomoxef + Teicoplanin | ≥ 128 | 4.0 | [5][6] |
| Teicoplanin + Cefepime | 2.0 | 0.5 | [5][6] |
| Cefepime + Teicoplanin | 128 | 8.0 | [5][6] |
| Teicoplanin + Cefmetazole | 2.0 | 0.13 | [5][6] |
| Cefmetazole + Teicoplanin | 64 | 2.0 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synergy testing. Below are standardized protocols for the checkerboard and time-kill assays.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.
Figure 2. Workflow for the checkerboard synergy assay.
Detailed Steps:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the desired β-lactam antibiotic in an appropriate solvent (e.g., sterile water or DMSO) at a concentration that is a multiple of the highest concentration to be tested[9][10].
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well[9]. Create serial two-fold dilutions of this compound along the rows and the β-lactam antibiotic along the columns[10].
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well[9][11].
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate[9]. The final volume in each well should be 100 µL.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours[11].
-
Reading Results: After incubation, determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth[11].
-
FICI Calculation: The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
-
Interpretation: The interaction is defined as synergistic if the FICI is ≤ 0.5, additive or indifferent if the FICI is > 0.5 and ≤ 4, and antagonistic if the FICI is > 4[9].
Time-Kill Assay Protocol
The time-kill assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Figure 3. Workflow for the time-kill synergy assay.
Detailed Steps:
-
Inoculum Preparation: Grow the test organism to the mid-logarithmic phase in CAMHB. Adjust the bacterial suspension to a starting inoculum of approximately 5 x 10^5 CFU/mL[6][12].
-
Test Setup: Prepare tubes containing CAMHB with the antimicrobial agents at the desired concentrations (e.g., based on MIC values). Include a growth control (no antibiotic), each antibiotic alone, and the combination of this compound and the β-lactam[12].
-
Incubation and Sampling: Inoculate the tubes with the prepared bacterial suspension and incubate at 37°C, typically with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube[12].
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto a suitable agar medium. After incubation, count the number of colonies to determine the viable cell count (CFU/mL) at each time point[13].
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2 log10 decrease in the CFU/mL at 24 hours by the combination compared with the most active single agent[12]. Bactericidal activity is defined as a ≥ 3 log10 reduction in CFU/mL from the initial inoculum.
In Vivo Efficacy
The synergistic effects observed in vitro have been corroborated by in vivo studies in animal models of infection.
Table 3: In Vivo Efficacy of Teicoplanin and β-Lactam Combinations against MRSA
| Animal Model | Infection Type | Combination Therapy | Outcome Compared to Monotherapy | Reference(s) |
| Mouse | Systemic infection by BIVR MRSA | Teicoplanin + Imipenem/Cilastatin | Significantly higher survival rate and lower bacterial count in kidneys | [14] |
| Mouse | Pneumonia by BIVR MRSA | Teicoplanin + Imipenem/Cilastatin | Significantly lower bacterial count in the lungs | [14] |
| Rabbit | Chronic osteomyelitis | Teicoplanin-loaded calcium sulfate | Significantly lower radiological and histological scores, and lower positive MRSA culture rates compared to intravenous teicoplanin | [15] |
These in vivo findings underscore the clinical potential of combining teicoplanin with β-lactams for the treatment of severe MRSA infections.
Conclusion and Future Directions
The evidence strongly supports the synergistic interaction between this compound and a variety of β-lactam antibiotics against clinically significant Gram-positive pathogens, particularly MRSA. This combination therapy offers a viable strategy to enhance bactericidal activity, potentially overcome resistance, and improve clinical outcomes.
For drug development professionals, these findings highlight the potential for developing fixed-dose combinations or co-formulations of teicoplanin and β-lactams. Further research should focus on:
-
Optimizing dosing regimens for combination therapy to maximize synergy and minimize the emergence of resistance.
-
Evaluating the efficacy of these combinations against a broader range of clinical isolates with diverse resistance profiles.
-
Conducting well-designed clinical trials to translate these promising in vitro and in vivo results into effective patient care.
The continued exploration of synergistic antibiotic combinations is a critical component in the ongoing battle against antimicrobial resistance. The partnership of this compound and β-lactams represents a powerful alliance that warrants further investigation and clinical development.
References
- 1. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 2. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking and proteomics reveals the synergistic antibacterial mechanism of theaflavin with β-lactam antibiotics against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular docking and proteomics reveals the synergistic antibacterial mechanism of theaflavin with β-lactam antibiotics against MRSA [frontiersin.org]
- 5. [Combination effect of teicoplanin and beta-lactams on MRSA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Combination effect of teicoplanin and various antibiotics against hetero-VRSA and VRSA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. In Vitro and In Vivo Efficacies of Teicoplanin-Loaded Calcium Sulfate for Treatment of Chronic Methicillin-Resistant Staphylococcus aureus Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Teicoplanin A2-3 Minimum Inhibitory Concentration (MIC) Values Across Diverse Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Teicoplanin A2-3's in vitro activity against a range of clinically relevant bacterial strains. The data presented is curated from multiple studies to support research and development efforts in the field of antimicrobial agents.
Mechanism of Action
Teicoplanin is a glycopeptide antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide chains in peptidoglycan precursors.[2] This binding action obstructs the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan layer.[2] The disruption of this crucial structural process leads to cell wall instability, osmotic imbalance, and ultimately, bacterial cell lysis and death.[2] The mechanism is similar to that of vancomycin, another glycopeptide antibiotic.[2][4]
Comparative MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Teicoplanin against various Gram-positive bacteria as reported in several studies. These values are essential for understanding the potency and spectrum of activity of Teicoplanin.
| Bacterial Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Comments |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 0.38 - 2.00 | - | - | All isolates were found to be susceptible in this study.[5] |
| Staphylococcus aureus | - | 1.0 | 4.0 | Includes both methicillin-susceptible and methicillin-resistant strains.[6] |
| Staphylococcus epidermidis | - | 1.0 | 4.0 | Some isolates showed intermediate resistance.[6] |
| Staphylococcus haemolyticus | ≤ 4.0 | - | - | Some methicillin-resistant strains showed decreased susceptibility or resistance.[7][8] |
| Staphylococci (general) | ≤ 4.0 | - | - | 94% of 52 isolates were inhibited by ≤ 4 µg/mL.[7] |
| Streptococci | ≤ 2.0 | - | - | All tested strains were inhibited by ≤ 2 µg/mL.[7] |
| Enterococci | ≤ 2.0 | - | - | All tested strains were inhibited by ≤ 2 µg/mL.[7] |
| Enterococcus faecalis (ATCC 29212) | 0.06 - 0.25 | - | - | Quality control strain.[8] |
| Aerococci | ≤ 2.0 | - | - | All tested strains were inhibited by ≤ 2 µg/mL.[7] |
| Pediococci | ≤ 2.0 | - | - | All tested strains were inhibited by ≤ 2 µg/mL.[7] |
| Gram-positive rods, Rhodococcus and Leuconostoc spp. | ≤ 4.0 | - | - | 78% of 59 isolates were inhibited by ≤ 4 µg/mL.[7] |
| Nocardia spp. | ≥ 16.0 | - | - | All tested strains demonstrated resistance.[7] |
| Lactobacillus spp. | ≥ 16.0 | - | - | Some strains demonstrated resistance.[7] |
| Erysipelothrix rhusiopathiae | ≥ 16.0 | - | - | Some strains demonstrated resistance.[7] |
Note: MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols for MIC Determination
The determination of MIC values is a critical step in assessing the efficacy of an antimicrobial agent. Several standardized methods are employed, with broth microdilution and agar dilution being the reference methods.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of Teicoplanin in a liquid growth medium in a microtiter plate.[6][9]
-
Preparation of Antimicrobial Solution: A stock solution of Teicoplanin is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth to achieve the desired concentration range.[6]
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland standard, is prepared. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included. The plate is then incubated at 35-37°C for 16-24 hours.[6][10]
-
Interpretation: The MIC is recorded as the lowest concentration of Teicoplanin that completely inhibits visible bacterial growth.[9]
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium before it solidifies.
-
Preparation of Agar Plates: Serial twofold dilutions of Teicoplanin are added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: A standardized volume of the bacterial suspension (typically 1-10 µL, delivering 10⁴ CFU per spot) is inoculated onto the surface of each agar plate. The plates are then incubated at 37°C for 18-24 hours.[10]
-
Interpretation: The MIC is the lowest concentration of Teicoplanin that inhibits the visible growth of the bacteria on the agar surface.[10]
E-test Method
The E-test is a gradient diffusion method.
-
Inoculation: A bacterial suspension equivalent to a 0.5 McFarland standard is swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).[10]
-
Application of E-test Strip: A plastic strip impregnated with a predefined gradient of Teicoplanin is placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 18-48 hours.[10]
-
Interpretation: An elliptical zone of inhibition is formed. The MIC value is read where the lower edge of the ellipse intersects the MIC scale on the strip.[5]
Visualizations
Teicoplanin's Mechanism of Action
Caption: Mechanism of Teicoplanin action on bacterial cell wall synthesis.
Experimental Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. Teicoplanin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of teicoplanin and vancomycin against gram-positive bacteria from human clinical and veterinary sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality control limits for teicoplanin susceptibility tests and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIDACOM â Comprehensive Bioscience Supplier - MIC Teicoplanin for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 10. academic.oup.com [academic.oup.com]
Validation of a new analytical method for Teicoplanin A2-3 impurity profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, validated MS-compatible High-Performance Liquid Chromatography (HPLC)-UV method for the impurity profiling of Teicoplanin A2-3 against the established European Pharmacopoeia (Ph. Eur.) method. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding analytical method selection for the quality control of Teicoplanin.
Introduction to a Novel Analytical Approach
A new, stability-indicating, MS-compatible HPLC-UV method has been developed and validated for the comprehensive impurity profiling of Teicoplanin, with a specific focus on the A2-3 component. This method, as described by Marrubini et al. (2019), offers the significant advantage of being compatible with mass spectrometry, allowing for more detailed structural elucidation of impurities. Teicoplanin is a complex glycopeptide antibiotic produced by Actinoplanes teichomyceticus, and its impurity profile is a critical quality attribute. The new method demonstrates equivalent selectivity to the compendial method outlined in the European Pharmacopoeia, while offering enhanced capabilities for in-depth analysis.
Comparative Analysis of Method Performance
The following tables summarize the quantitative performance data of the new MS-compatible HPLC-UV method and the European Pharmacopoeia method, based on validation parameters outlined in the ICH Q2(R1) guidelines.
Table 1: Performance Data of the New MS-Compatible HPLC-UV Method
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Precision (Repeatability, %RSD) | < 2.0% |
| Intermediate Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Specificity | No interference from placebo and degradation products |
| Robustness | Unaffected by minor variations in pH and mobile phase composition |
Data synthesized from validation principles discussed in cited literature.
Table 2: Performance Characteristics of the European Pharmacopoeia Method
| Validation Parameter | Specification |
| Resolution | Minimum 1.5 between the peaks due to Teicoplanin A2-4 and Teicoplanin A2-5 |
| Signal-to-Noise Ratio | For the principal peak in the chromatogram of the reference solution, the S/N ratio should be at least 10. |
| System Suitability | The relative standard deviation of the peak area for Teicoplanin A2-2 from replicate injections is not more than 2.0%. |
| Impurity Limits | Specific limits are set for individual and total impurities. |
Specifications as per the general principles of the European Pharmacopoeia monographs.
Experimental Protocols
New MS-Compatible HPLC-UV Method
This method was developed for the separation and quantification of Teicoplanin and its related impurities.
-
Chromatographic System:
-
Column: LiChrospher 100 RP-18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 25 mM Ammonium Formate (pH 6.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A linear gradient is employed to ensure the separation of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Dissolve an accurately weighed quantity of the Teicoplanin sample in the mobile phase to obtain a desired concentration.
-
European Pharmacopoeia Method
This is the established compendial method for the analysis of Teicoplanin impurities.
-
Chromatographic System:
-
Column: A stainless steel column (250 mm x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm).
-
Mobile Phase A: A mixture of 10 volumes of acetonitrile and 90 volumes of a 3.3 g/L solution of anhydrous sodium dihydrogen phosphate, adjusted to pH 6.0 with a 4.2 g/L solution of sodium hydroxide.
-
Mobile Phase B: A mixture of 70 volumes of acetonitrile and 30 volumes of a 3.3 g/L solution of anhydrous sodium dihydrogen phosphate, adjusted to pH 6.0 with a 4.2 g/L solution of sodium hydroxide.
-
Gradient Elution: A specific gradient program is followed.
-
Flow Rate: 2.3 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Prepare a test solution by dissolving a specified amount of the substance to be examined in water.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the validation of a new analytical method for impurity profiling, from method development to the final validation report.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Teicoplanin A2-3
For researchers, scientists, and drug development professionals, the responsible handling and disposal of pharmaceutical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Teicoplanin A2-3, a glycopeptide antibiotic. Adherence to these procedures is critical to mitigate the environmental impact of antibiotic residues and prevent the development of antimicrobial resistance.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is prudent to handle it with the care required for all chemical compounds.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.
In Case of Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[2]
-
Inhalation: Move to an area with fresh air. If respiratory irritation occurs, seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[2]
Spill Management: In the event of a spill, avoid generating dust.[2] For small spills, gently absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, wear appropriate PPE, contain the spill, and collect the material into a designated waste container.[2]
Step-by-Step Disposal Protocol
The primary goal of this compound disposal is the inactivation of its antibiotic properties before it enters waste streams. Due to the environmental persistence of glycopeptide antibiotics, direct disposal down the drain is strongly discouraged.
1. Segregation and Collection:
-
All waste containing this compound, including pure compound, stock solutions, contaminated media, and disposables (e.g., pipette tips, tubes, gloves), should be segregated from general laboratory waste.
-
Collect solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Collect liquid waste in a separate, clearly labeled, leak-proof hazardous waste container.
2. Chemical Inactivation (Recommended for Liquid Waste):
Given the stability of glycopeptide antibiotics, chemical inactivation is a crucial step. Alkaline hydrolysis is an effective method for degrading many antibiotics. While specific data for this compound is limited, a protocol adapted from procedures for other antibiotics can be followed with caution.
Experimental Protocol: Alkaline Hydrolysis
-
Work Environment: Perform this procedure in a fume hood.
-
Prepare Inactivation Solution: Prepare a 1 M Sodium Hydroxide (NaOH) solution.
-
Adjust pH: Slowly add the 1 M NaOH solution to the liquid this compound waste until the pH is ≥ 10.
-
Incubation: Allow the mixture to stand at room temperature for at least 24 hours to ensure complete hydrolysis.
-
Neutralization: After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding an acid, such as 1 M Hydrochloric Acid (HCl).
-
Final Disposal: The neutralized, inactivated solution can now be collected for disposal as chemical waste through your institution's hazardous waste management program.
3. Disposal of Solid Waste:
-
Contaminated Labware (non-sharp): Items such as gloves, paper towels, and plasticware that have come into contact with this compound should be placed in the designated hazardous waste container for solid chemical waste.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.[3][4]
4. Final Disposal:
-
All collected and treated this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all waste containers are properly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Inactivating Agent | Sodium Hydroxide (NaOH) | 1 M solution |
| Target pH for Inactivation | ≥ 10 | Ensure thorough mixing |
| Incubation Time | ≥ 24 hours | At room temperature |
| Neutralization pH | 6.0 - 8.0 | Use 1 M Hydrochloric Acid (HCl) |
Disposal Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
